molecular formula C8H11NOS B13318633 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Cat. No.: B13318633
M. Wt: 169.25 g/mol
InChI Key: JUYUVHCDTKKETA-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (CAS 1936116-95-8) is a high-value chemical building block incorporating the versatile thiazole heterocycle, a moiety of significant importance in medicinal chemistry . This compound features a cyclopentanol ring directly linked to a 1,2-thiazol-5-yl group, presenting a unique scaffold for the design and synthesis of novel bioactive molecules. The thiazole ring is a privileged structure in drug discovery, known for its presence in a wide array of approved therapeutics and investigational compounds . Molecules containing the thiazole nucleus exhibit a diverse spectrum of pharmacological activities, including antiviral , antibacterial , anticancer , and anticonvulsant effects . The specific stereochemistry and substitution pattern of the cyclopentanol-thiazole framework make it a promising synthon for developing neuraminidase inhibitors with potential antiviral applications , as well as other biologically active agents . With a molecular formula of C 8 H 11 NOS and a molecular weight of 169.24 g/mol , this compound is suited for advanced research applications. It is supplied with guaranteed purity and stability for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(1,2-thiazol-5-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H11NOS/c10-7-3-1-2-6(7)8-4-5-9-11-8/h4-7,10H,1-3H2

InChI Key

JUYUVHCDTKKETA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC=NS2

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, a heterocyclic alcohol with potential applications in medicinal chemistry and drug development. The narrative focuses on a robust and efficient two-step synthetic strategy involving the selective lithiation of 1,2-thiazole and subsequent nucleophilic addition to cyclopentanone. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying chemical principles and strategic considerations that ensure reproducibility and success.

Introduction and Strategic Overview

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The 1,2-thiazole (isothiazole) ring is a significant pharmacophore found in a variety of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for interacting with biological targets. The target molecule, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, combines this important heterocycle with a cyclopentanol moiety, creating a chiral structure with potential for developing new therapeutic agents.

The synthetic approach detailed herein is predicated on the principles of modern organometallic chemistry, specifically the generation of a potent carbon-based nucleophile from the 1,2-thiazole ring. The chosen strategy is a convergent synthesis, which allows for the efficient coupling of two key fragments late in the sequence.

The core of this synthesis relies on the selective deprotonation of the C5 proton of the 1,2-thiazole ring. Isothiazole is an aromatic compound, and its protons exhibit varying degrees of acidity. It is well-documented that lithiation with strong organolithium bases preferentially occurs at the C5 position, which is the most acidic site on the ring, remote from the electron-rich sulfur atom.[1][2] This selective metalation generates a 5-lithio-1,2-thiazole intermediate, a powerful nucleophile poised to react with a suitable electrophile.

Cyclopentanone serves as the electrophilic partner. The nucleophilic addition of the 5-lithio-1,2-thiazole to the carbonyl carbon of cyclopentanone forms a new carbon-carbon bond, creating the cyclopentanol backbone. A final aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

G cluster_start Starting Materials cluster_process Synthetic Pathway cluster_end Final Product 1,2-Thiazole 1,2-Thiazole A Step 1: Lithiation 1,2-Thiazole->A n-BuLi, THF, -78 °C Cyclopentanone Cyclopentanone C Step 2: Nucleophilic Addition Cyclopentanone->C THF, -78 °C B Intermediate: 5-Lithio-1,2-thiazole A->B B->C D Intermediate: Lithium Alkoxide C->D E Step 3: Aqueous Workup D->E aq. NH4Cl 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol E->2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Caption: Overall synthetic workflow for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Mechanistic Considerations and Causality

The success of this synthesis hinges on precise control over reaction conditions, particularly temperature. The key transformation is the metalation of 1,2-thiazole.

Generation of the 5-Lithio-1,2-thiazole Nucleophile

The deprotonation of an aromatic C-H bond requires a strong base. n-Butyllithium (n-BuLi) is an excellent choice for this purpose. However, its use requires careful consideration. Isothiazoles, containing an N-S bond, are susceptible to nucleophilic attack by alkyllithiums at the sulfur or nitrogen atoms, which can lead to ring-opening side reactions.[3] To mitigate this, the reaction must be conducted at very low temperatures (typically -78 °C, the sublimation point of dry ice). At this temperature, the rate of the desired deprotonation at C5 is significantly faster than the rate of nucleophilic attack on the ring, ensuring the selective formation of the 5-lithiated species.[1] An alternative, and potentially more efficient reagent, is Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base that can also effect clean C5 lithiation with a reduced risk of ring cleavage.[2]

G cluster_mech Reaction Mechanism Thiazole 1,2-Thiazole LithioThiazole 5-Lithio-1,2-thiazole Thiazole->LithioThiazole Deprotonation at C5 nBuLi n-BuLi nBuLi->Thiazole Alkoxide Lithium Alkoxide Intermediate LithioThiazole->Alkoxide Nucleophilic Attack Cyclopentanone Cyclopentanone Cyclopentanone->Alkoxide Product Final Product Alkoxide->Product Protonation H2O H₂O (Workup) H2O->Alkoxide

Caption: Key mechanistic steps in the formation of the target compound.

Carbon-Carbon Bond Formation

Once formed, the 5-lithio-1,2-thiazole anion is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of cyclopentanone. This addition reaction is also performed at -78 °C to prevent side reactions and ensure controlled addition. The result is a lithium alkoxide intermediate. The final step involves quenching the reaction with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the target alcohol, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Detailed Experimental Protocols

Safety Precaution: All procedures involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Organolithium reagents are pyrophoric and react violently with water.[4] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves, is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-Thiazole≥97%Sigma-AldrichStore under inert atmosphere
Cyclopentanone≥99%Acros OrganicsAnhydrous grade recommended
n-Butyllithium2.5 M in hexanesSigma-AldrichTitrate before use
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from Na/benzophenone
Ammonium ChlorideACS Reagent, ≥99.5%Fisher ScientificUsed for workup
Diethyl EtherAnhydrousVWRFor extraction
Magnesium SulfateAnhydrousVWRFor drying
Step-by-Step Synthesis

Protocol:

  • Apparatus Setup: Assemble a three-neck, round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Dry the entire apparatus in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of dry nitrogen.

  • Initial Reaction Mixture: To the reaction flask, add 1,2-thiazole (1.0 eq) and anhydrous tetrahydrofuran (THF) to create a 0.2 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe over 20 minutes. A color change to yellow or orange is typically observed. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 5-lithio-1,2-thiazole.

  • Addition of Electrophile: In a separate, dry flask, prepare a solution of cyclopentanone (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Then, slowly allow the mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C (ice bath).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the alcohol.

Summary and Outlook

This guide outlines a reliable and well-precedented method for the synthesis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. The key to this synthesis is the controlled, low-temperature lithiation of the 1,2-thiazole ring at the C5 position, followed by a standard nucleophilic addition to cyclopentanone. By adhering to the detailed protocols and safety precautions, researchers can successfully prepare this valuable chemical entity for further investigation in pharmaceutical and materials science applications. Future work could explore the stereoselective reduction of a precursor ketone to control the diastereoselectivity of the alcohol, or the use of chiral catalysts to achieve an enantioselective synthesis.

References

  • Brainly.in. (2018, October 9). How is cyclopentanol prepared from Cyclopentanone? Available at: [Link]

  • Filo. (n.d.). What reagent is required to convert cyclopentanone to cyclopentanol? Retrieved September 4, 2025, from [Link]

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  • Google Patents. (n.d.). CN102875334A - Synthetic method for preparing cyclopentanol and cyclopentanone by furfural.
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  • Poczta, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3465. Available at: [Link]

  • Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is not extensively available in public literature. This guide provides a comprehensive analysis based on the well-established chemical principles of its constituent moieties—the isothiazole (1,2-thiazole) ring and the 2-substituted cyclopentanol system—supported by data from analogous structures. All properties and reaction schemes should be considered predictive.

Introduction and Structural Analysis

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is a heterocyclic compound featuring a five-membered cyclopentanol ring substituted at the 2-position with a 5-yl isothiazole group. Isothiazole, a sulfur- and nitrogen-containing heterocycle, is a crucial pharmacophore found in numerous biologically active compounds, including antibacterial and anti-inflammatory agents.[1][2] The combination of the aromatic, electron-rich isothiazole ring with the chiral, functionalized cyclopentanol moiety suggests a molecule with significant potential for novel chemical reactivity and biological applications.

The core structure consists of:

  • Isothiazole (1,2-Thiazole): An aromatic five-membered ring with a sulfur and a nitrogen atom adjacent to each other. This arrangement influences the ring's electronic distribution and reactivity.[1]

  • Cyclopentanol: A five-membered aliphatic ring bearing a hydroxyl group. The substitution at the adjacent carbon (C2) creates a chiral center at C1 and C2, leading to the existence of stereoisomers (cis and trans).

Predicted Physicochemical Properties

While experimental values are unavailable, key physicochemical properties can be estimated using computational models and data from similar structures.

PropertyPredicted Value / CharacteristicBasis of Prediction
Molecular Formula C₈H₁₁NOSBased on structural components.
Molecular Weight 169.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solid.Isothiazole is a colorless liquid, and many substituted derivatives are liquids or low-melting solids.[1][3]
Boiling Point Estimated > 200 °CHigher than isothiazole (114 °C) due to increased molecular weight and hydrogen bonding capability of the -OH group.[3][4]
Solubility Sparingly soluble in water; soluble in organic solvents.The polar alcohol group imparts some water solubility, but the larger hydrocarbon and heterocyclic structure favors solubility in solvents like ethanol, methanol, and dichloromethane.[1][2]
pKa Conjugate acid pKa ≈ -0.5 to 1.0The nitrogen on the isothiazole ring is weakly basic. The pKa of the conjugate acid of isothiazole is approximately -0.5.[4]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol involves the reaction of a 5-lithioisothiazole intermediate with cyclopentene oxide. This strategy leverages the known reactivity of organolithium compounds with epoxides.

Step 1: Lithiation of Isothiazole

Isothiazole can be regioselectively deprotonated at the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-70 to -78 °C).[3][5] This is a well-established method for creating a nucleophilic carbon at the 5-position of the isothiazole ring.[6]

Step 2: Nucleophilic Ring-Opening of Cyclopentene Oxide

The resulting 5-lithioisothiazole acts as a potent nucleophile. It can attack one of the electrophilic carbons of the cyclopentene oxide ring. This epoxide ring-opening reaction is a classic method for forming carbon-carbon bonds and installing a hydroxyl group. The attack is expected to occur with anti-stereochemistry, leading to a trans relationship between the isothiazole group and the hydroxyl group on the cyclopentane ring.[7][8]

Workflow Diagram

G cluster_0 Step 1: Formation of Nucleophile cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup Isothiazole Isothiazole nBuLi n-BuLi, THF, -78 °C Isothiazole->nBuLi LithioIsothiazole 5-Lithioisothiazole nBuLi->LithioIsothiazole Reaction Nucleophilic Attack LithioIsothiazole->Reaction CyclopenteneOxide Cyclopentene Oxide CyclopenteneOxide->Reaction Intermediate Lithium Alkoxide Intermediate Reaction->Intermediate Workup Aqueous Workup (e.g., H₂O or NH₄Cl) Intermediate->Workup Product 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (trans-isomer) Workup->Product

Caption: Proposed synthesis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Experimental Protocol: A Predictive Methodology
  • Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve isothiazole in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-butyllithium (n-BuLi) solution dropwise while maintaining the temperature. Stir the mixture for 1 hour to ensure complete formation of 5-lithioisothiazole.

  • Epoxide Addition: Add one equivalent of cyclopentene oxide, dissolved in anhydrous THF, to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected chemical shifts and absorption bands are predicted below.

SpectroscopyFeaturePredicted Chemical Shift / WavenumberRationale and Notes
¹H NMR Isothiazole H-3δ 8.7-8.8 ppmH-3 is adjacent to nitrogen and is typically the most downfield proton on the isothiazole ring.[9]
Isothiazole H-4δ 7.2-7.3 ppmH-4 is typically the most upfield proton on the isothiazole ring.[9]
Cyclopentane CH-OH (H-1)δ 3.5-4.5 ppmThe proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen.[10]
Cyclopentane CH-Thiazole (H-2)δ 2.8-3.5 ppmThis proton is adjacent to the electron-withdrawing thiazole ring and will be shifted downfield.
Cyclopentane CH₂δ 1.5-2.2 ppmProtons on the cyclopentane ring not directly attached to a heteroatom or functional group.
Alcohol O-Hδ 1.5-4.0 ppm (broad)The chemical shift is variable and concentration-dependent; the peak often disappears upon D₂O exchange.[10]
¹³C NMR Isothiazole C-3δ 156-158 ppmCarbon adjacent to nitrogen is significantly deshielded.[11][12]
Isothiazole C-5δ 147-150 ppmCarbon attached to the cyclopentyl group. Its shift will be influenced by the substituent.[11][13]
Isothiazole C-4δ 123-125 ppm[11][12]
Cyclopentane C-OH (C-1)δ 70-80 ppmCarbon attached to the hydroxyl group.[10]
Cyclopentane C-Thiazole (C-2)δ 45-55 ppmCarbon attached to the isothiazole ring.
Cyclopentane CH₂δ 20-40 ppmAliphatic carbons of the cyclopentane ring.
IR Spectroscopy O-H Stretch3200-3600 cm⁻¹ (broad, strong)Characteristic of a hydrogen-bonded alcohol.[10][14]
C-H Stretch (Aromatic)~3100 cm⁻¹C-H stretches on the isothiazole ring.
C-H Stretch (Aliphatic)2850-3000 cm⁻¹C-H stretches on the cyclopentane ring.
C=N / C=C Stretch1400-1550 cm⁻¹Aromatic ring stretching vibrations from the isothiazole moiety.[13]
C-O Stretch1050-1150 cm⁻¹ (strong)Characteristic of a secondary alcohol.[14][15]

Analysis of Chemical Reactivity

The molecule possesses two primary reactive sites: the secondary alcohol on the cyclopentane ring and the isothiazole heterocycle.

Reactions at the Hydroxyl Group
  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(1,2-Thiazol-5-yl)cyclopentan-1-one, using standard oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).[16] This transformation is a key step in modifying the cyclopentane core.

  • Esterification/Etherification: The hydroxyl group can readily react with acyl chlorides, anhydrides, or alkyl halides (under basic conditions) to form esters and ethers, respectively. This allows for the introduction of various functional groups, potentially modulating the compound's biological activity or physical properties.

Reactivity of the Isothiazole Ring
  • Electrophilic Substitution: The isothiazole ring is an aromatic system. Electrophilic substitution, such as nitration or halogenation, is predicted to occur preferentially at the C4 position, which is the most electron-rich carbon.[1][3]

  • Ring Stability and Cleavage: The N-S bond in the isothiazole ring is a potential point of weakness. Reductive cleavage can occur under certain conditions (e.g., strong reducing agents), which can be a limitation but also a strategic pathway for ring transformation.[6]

G cluster_alcohol_reactions Reactions of the Alcohol cluster_ring_reactions Reactions of the Isothiazole Ring Start 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol Oxidation Oxidation (e.g., PCC, CrO₃) Start->Oxidation Esterification Esterification (e.g., Ac₂O, Pyridine) Start->Esterification ElectrophilicSub Electrophilic Substitution (e.g., HNO₃/H₂SO₄) Start->ElectrophilicSub Ketone 2-(1,2-Thiazol-5-yl)cyclopentan-1-one Oxidation->Ketone Ester Corresponding Acetate Ester Esterification->Ester NitroProduct 4-Nitro-2-(1,2-Thiazol-5-yl)cyclopentan-1-ol ElectrophilicSub->NitroProduct

Caption: Predicted reactivity map for the target molecule.

Discussion of Potential Biological Significance

Thiazole and isothiazole rings are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[17][18] They are known to exhibit a wide range of biological activities, including:

  • Antimicrobial and Antifungal Effects [1][2]

  • Anti-inflammatory Activity [1]

  • Anticancer Properties [18]

  • Antiviral Activity [1]

The incorporation of the 2-hydroxycyclopentyl moiety introduces chirality and a hydrogen-bonding donor/acceptor site, which can be critical for specific interactions with biological targets like enzymes or receptors. The specific stereochemistry (cis vs. trans) of the substituents on the cyclopentane ring would be expected to significantly influence biological activity, as target binding sites are often highly stereoselective. Therefore, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol represents a promising scaffold for the development of novel therapeutic agents.

References

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  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their. (n.d.). Semantic Scholar.
  • The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents. (n.d.). Organic Chemistry Portal.
  • Show how you would convert 2-methylcyclopentanol to the following... (2024, May 11). Pearson+.

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Introduction: The Thiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Executive Summary: This document provides a comprehensive technical overview of the heterocyclic compound 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. It is intended for an audience of researchers, medicinal chemists, and drug development professionals. This guide delineates the molecule's formal IUPAC nomenclature, explores its critical stereochemical aspects, and presents its predicted physicochemical properties. Furthermore, it outlines plausible, well-reasoned strategies for its chemical synthesis and purification, accompanied by detailed protocols for its analytical characterization. The narrative emphasizes the scientific rationale behind methodological choices, reflecting an experienced perspective. The potential of this molecular scaffold in drug discovery is discussed, grounded in the established pharmacological significance of the thiazole moiety.

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs.[1] Among them, the thiazole ring—a five-membered heterocycle containing both sulfur and nitrogen—is a privileged scaffold. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties.[2][3] This wide-ranging bioactivity stems from the thiazole ring's unique electronic properties and its ability to act as a bioisostere for other functional groups, engaging in various non-covalent interactions with biological targets.

The subject of this guide, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, combines this potent heterocyclic core with a substituted cyclopentanol ring system. The cyclopentane unit provides a rigid, three-dimensional framework that can orient the thiazole moiety and the hydroxyl group in specific spatial arrangements. The presence of two adjacent chiral centers introduces stereochemical complexity, a critical parameter in modern drug design where enantiopure compounds are often required to maximize efficacy and minimize off-target effects. This guide aims to provide the foundational chemical knowledge required to synthesize, characterize, and explore the therapeutic potential of this promising compound.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure is fundamental to its study. This section deconstructs the IUPAC name, explores the vital stereochemical features, and tabulates its predicted properties.

IUPAC Nomenclature

The formal name, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol , is derived according to the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4]

  • Parent Structure : The principal functional group is the hydroxyl (-OH) group attached to a five-membered cycloalkane ring. This defines the parent structure as cyclopentanol .[5]

  • Numbering the Parent Ring : The carbon atom bearing the principal functional group (the hydroxyl group) is assigned position #1. The ring is then numbered to give the other substituent the lowest possible locant, which in this case is position #2.[6]

  • Identifying the Substituent : The substituent at position #2 is a 1,2-thiazole ring.

  • Naming the Heterocyclic Substituent : The heterocycle is named "1,2-thiazole" based on the Hantzsch-Widman nomenclature system, where "thia" denotes sulfur, "aza" denotes nitrogen, and "ole" indicates a five-membered unsaturated ring.[7][8][9] The "1,2-" locants specify the relative positions of the sulfur and nitrogen atoms.

  • Attachment Point : The substituent is attached to the cyclopentanol ring via position #5 of the thiazole ring, hence it is named as a (1,2-thiazol-5-yl) group.

  • Assembly : Combining these elements yields the full, unambiguous IUPAC name: 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol .

Critical Stereochemistry

The structure contains two adjacent stereocenters at positions C1 and C2 of the cyclopentane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers.

  • Syn (cis) isomers : (1R,2S)- and (1S,2R)-

  • Anti (trans) isomers : (1R,2R)- and (1S,2S)-

The relative orientation of the hydroxyl and thiazolyl groups (cis or trans) significantly impacts the molecule's overall shape, polarity, and ability to interact with chiral biological targets like enzymes and receptors. Consequently, stereoselective synthesis and chiral separation are paramount for any meaningful pharmacological investigation.

Figure 1: The four possible stereoisomers of the title compound.
Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular Formula C₉H₁₃NOS(Calculated)
Molecular Weight 183.27 g/mol (Calculated)
logP (Octanol/Water) 1.5 - 2.0(Predicted)
Topological Polar Surface Area 61.4 Ų(Predicted)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 2(Calculated)
pKa (Acidic - Alcohol) ~15-16(Estimated)
pKa (Basic - Thiazole N) ~0.5-1.5(Estimated)

Strategies for Chemical Synthesis

The construction of 2-(1,2-thiazol-5-yl)cyclopentan-1-ol requires a robust synthetic strategy that allows for control over regiochemistry and, ideally, stereochemistry. A retrosynthetic analysis provides a logical approach to devising a viable forward synthesis.

Retrosynthetic Analysis

The key bond disconnection is between the cyclopentane and thiazole rings (C2-C5 bond). This disconnection suggests a nucleophilic thiazole species (or equivalent) and an electrophilic cyclopentane species. A secondary disconnection of the C1-O bond points towards the oxidation of a corresponding hydrocarbon or the reduction of a ketone.

G target 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol disconnect1 C-C Bond Formation target->disconnect1 disconnect2 Reduction target->disconnect2 precursor1 5-Metallo-1,2-thiazole (e.g., Grignard, Lithiate) disconnect1->precursor1 precursor2 Cyclopentene Oxide disconnect1->precursor2 precursor3 2-(1,2-Thiazol-5-yl)cyclopentan-1-one disconnect2->precursor3

Caption: Retrosynthetic pathways for the target molecule.
Proposed Forward Synthesis: A Step-by-Step Protocol

Based on the retrosynthetic analysis, a plausible forward synthesis involves the nucleophilic addition of a 5-lithiated 1,2-thiazole to cyclopentene oxide. This approach is advantageous as it sets the 1,2-trans-stereochemistry directly via the anti-opening of the epoxide ring.

Caption: Proposed synthetic workflow for the target compound.

Protocol: Synthesis of trans-2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

  • Expert Rationale : This protocol leverages well-established organolithium chemistry. The use of 5-bromo-1,2-thiazole as a precursor allows for a clean lithium-halogen exchange to generate the required nucleophile. The choice of cyclopentene oxide as the electrophile directly yields the desired trans-product, simplifying purification. All steps must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the highly reactive organolithium intermediates.

  • Step 1: Synthesis of 5-Bromo-1,2-thiazole (Precursor)

    • Causality: This step is necessary to introduce a handle for the subsequent lithium-halogen exchange, as direct lithiation of 1,2-thiazole can lead to mixtures of regioisomers.

    • To a solution of 1,2-thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, slowly add n-butyllithium (1.05 eq).

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Slowly add a solution of bromine (1.1 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-bromo-1,2-thiazole.

  • Step 2: Synthesis of trans-2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

    • Self-Validation: The success of this step is critically dependent on maintaining anhydrous conditions and low temperatures to ensure the stability of the lithiated intermediate.

    • Dissolve 5-bromo-1,2-thiazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to generate the 5-lithio-1,2-thiazole species in situ.

    • In a separate flask, dissolve cyclopentene oxide (1.2 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the solution of 5-lithio-1,2-thiazole to the cyclopentene oxide solution via cannula.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the resulting racemic trans-product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in chemical research. A combination of spectroscopic and chromatographic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in organic chemistry.

Technique Predicted Observations
¹H NMR - Thiazole protons : Two doublets in the aromatic region (~7.5-8.5 ppm).- CH-OH proton : A multiplet (~4.0-4.5 ppm).- CH-Thiazole proton : A multiplet (~3.0-3.5 ppm).- Cyclopentane protons : A series of complex multiplets in the aliphatic region (~1.5-2.5 ppm).- OH proton : A broad singlet, exchangeable with D₂O.
¹³C NMR - Thiazole carbons : Two to three signals in the heteroaromatic region (~115-160 ppm).- C-OH carbon : A signal around ~70-80 ppm.- C-Thiazole carbon : A signal around ~45-55 ppm.- Cyclopentane carbons : Three to four signals in the aliphatic region (~20-40 ppm).
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected M+H⁺ (ESI) : 184.0791 m/z

  • Key Fragmentation : Expect loss of H₂O (M-18), and cleavage of the C-C bond between the two rings, leading to fragments corresponding to the thiazole and cyclopentanol moieties.

High-Performance Liquid Chromatography (HPLC)

For a molecule with multiple stereoisomers intended for biological evaluation, chiral chromatography is essential.

Protocol: Chiral Separation of Stereoisomers

  • Expert Rationale : The separation of enantiomers is critical as they often exhibit different pharmacological and toxicological profiles. A polysaccharide-based chiral stationary phase (CSP) is a robust starting point for method development due to its broad applicability.

  • Column : Select a chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase : Use a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Method Development : Begin with an isocratic elution (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min.

  • Optimization : Adjust the ratio of the polar modifier to achieve baseline separation of the enantiomeric pairs. The separation of diastereomers (cis vs. trans) should be achievable on a standard reverse-phase (C18) or normal-phase (silica) column prior to chiral separation.

  • Detection : Use a UV detector set to a wavelength where the thiazole ring absorbs (e.g., ~240-260 nm).

Potential Applications in Drug Discovery

The molecular architecture of 2-(1,2-thiazol-5-yl)cyclopentan-1-ol presents it as an attractive scaffold for library synthesis in a drug discovery context. The three key components—the thiazole ring, the cyclopentane core, and the hydroxyl group—can be systematically modified to explore structure-activity relationships (SAR).

Caption: Key modification points for SAR exploration.
  • Thiazole Moiety (R¹) : The thiazole ring can be further substituted at its C4 position to modulate electronic properties and introduce new interaction points.

  • Cyclopentane Core (R²) : The rigidity and substitution pattern of the cyclopentane ring can be altered to optimize the spatial orientation of the pharmacophoric elements.

  • Hydroxyl Group (R³) : The alcohol function can be esterified or converted into an ether to create prodrugs or modify solubility and metabolic stability. It can also be replaced with other functional groups like amines or fluorine to probe for new hydrogen bonding interactions.

Given the known activities of thiazoles, this scaffold could be a promising starting point for developing novel agents in oncology, infectious diseases, or inflammatory disorders.

Conclusion

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is a compound of significant interest due to its combination of a pharmacologically validated thiazole heterocycle and a stereochemically rich cyclopentanol core. This guide has established its formal nomenclature, detailed its structural and stereochemical complexity, and provided a robust, well-reasoned framework for its synthesis and characterization. The proposed synthetic routes and analytical protocols offer a clear path for researchers to access this molecule and its analogs. Its potential as a versatile scaffold for medicinal chemistry warrants further investigation and could lead to the discovery of novel therapeutic agents.

References

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The Versatile Thiazole Core: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, arising from the delocalization of pi electrons across the aromatic ring, and the presence of heteroatoms capable of forming crucial hydrogen bonds, make it a privileged scaffold in drug design.[2][3][4] This structural motif is not only prevalent in natural products like vitamin B1 (thiamine) but is also embedded in a multitude of synthetic drugs with a wide array of therapeutic applications.[5][6] The versatility of the thiazole nucleus allows for substitutions at its 2, 4, and 5 positions, enabling the generation of vast chemical libraries with diverse pharmacological profiles.[1][2] This guide provides an in-depth exploration of the significant biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and detailed experimental protocols for researchers in drug discovery and development.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use, such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[3][7] Their efficacy stems from the ability to modulate a wide range of biological targets involved in cancer progression, including protein kinases, tubulin, and transcription factors.[3][8][9]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of thiazole derivatives is multifaceted, often involving the inhibition of key signaling pathways that drive cell proliferation, survival, and metastasis.

  • Kinase Inhibition: A primary mechanism of action for many thiazole-based anticancer drugs is the inhibition of protein kinases.[10][11] These enzymes play a critical role in cell signaling, and their deregulation is a common feature of cancer. Thiazole derivatives have been shown to inhibit both serine/threonine and tyrosine kinases.[10] For instance, some derivatives have demonstrated potent inhibitory effects on B-RAFV600E kinase, a key driver in melanoma, with IC50 values even surpassing standard drugs like dabrafenib.[10] Others have been developed as inhibitors of Aurora kinases, which are crucial for cell division, and their overexpression is linked to various cancers.[12] The thiazole scaffold can effectively occupy the ATP-binding pocket of these kinases, preventing their function and halting downstream signaling.

  • Induction of Apoptosis: A significant number of thiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7][8][9] This can be achieved through various mechanisms, including the fragmentation of DNA, depolarization of the mitochondrial membrane, and activation of caspases.[13][14] Some compounds have been shown to modulate the expression of key apoptosis-regulating proteins like Bcl-2 and Bax.[14]

  • Cell Cycle Arrest: Thiazole derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[14] This is frequently linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[8][9][14]

  • Inhibition of NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[15][16] Several thiazole and benzothiazole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of downstream pro-inflammatory and pro-survival genes like COX-2 and iNOS.[17][18] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.[17]

B. Visualization of Key Anticancer Mechanisms

Anticancer Mechanisms of Thiazole Derivatives cluster_0 Thiazole Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Thiazole Thiazole Derivatives Kinases Protein Kinases (e.g., B-RAF, Aurora) Thiazole->Kinases Inhibit Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibit NFkB NF-κB Pathway Thiazole->NFkB Inhibit Apoptosis_Proteins Apoptosis Regulators (Bcl-2, Bax) Thiazole->Apoptosis_Proteins Modulate Proliferation_Inhibition Inhibition of Proliferation Kinases->Proliferation_Inhibition CellCycleArrest Cell Cycle Arrest (G2/M) Tubulin->CellCycleArrest NFkB->Proliferation_Inhibition Apoptosis Induction of Apoptosis Apoptosis_Proteins->Apoptosis Anti-inflammatory Workflow cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Thiazole Derivative Intervention cluster_3 Downstream Effects Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation COX_LOX_Activation COX/LOX Activation Stimulus->COX_LOX_Activation Proinflammatory_Mediators Production of Pro-inflammatory Mediators (NO, IL-6, TNF-α) NFkB_Activation->Proinflammatory_Mediators COX_LOX_Activation->Proinflammatory_Mediators Thiazole_Intervention Thiazole Derivatives Thiazole_Intervention->NFkB_Activation Inhibit Thiazole_Intervention->COX_LOX_Activation Inhibit Inflammation Inflammation Proinflammatory_Mediators->Inflammation

Sources

An In-depth Technical Guide to 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a proposed synthetic route, and methods for its thorough characterization. Furthermore, we will explore its potential biological activities based on the well-established pharmacology of the thiazole moiety.

Core Molecular Attributes

The foundational step in the investigation of any novel compound is the precise determination of its molecular formula and weight. These attributes are critical for all subsequent analytical and experimental procedures.

PropertyValueSource
IUPAC Name Cyclopentyl(1,2-thiazol-5-yl)methanol[1]
Molecular Formula C₉H₁₃NOS[1]
Molecular Weight 183.27 g/mol [1]
Monoisotopic Mass 183.07178521 Da[1]

The structure of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, featuring a cyclopentanol ring attached to a 1,2-thiazole ring, suggests a molecule with interesting stereochemical and electronic properties, making it a compelling candidate for further study.

Rationale and Potential Significance

The thiazole ring is a cornerstone in medicinal chemistry, found in a wide array of natural and synthetic compounds with diverse biological activities.[2][3] This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs.[4] Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including:

  • Antimicrobial[2]

  • Anticancer[5]

  • Anti-inflammatory[2]

  • Antiviral[4]

  • Anticonvulsant[6]

The incorporation of a cyclopentanol moiety introduces a three-dimensional structural element that can influence the compound's interaction with biological targets, potentially enhancing its specificity and efficacy. The hydroxyl group can also serve as a key hydrogen bonding donor or acceptor, further modulating its pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Pathway

G A 1,2-Thiazole C 5-Lithio-1,2-thiazole (Intermediate) A->C Lithiation B n-Butyllithium (n-BuLi) B->C E 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (Final Product) C->E Nucleophilic Addition D Cyclopentanecarbaldehyde D->E

Caption: Proposed synthetic workflow for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Step-by-Step Protocol:
  • Preparation of 5-Lithio-1,2-thiazole:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-thiazole in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The deprotonation is expected to occur regioselectively at the C5 position due to the electronic nature of the 1,2-thiazole ring.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithio-1,2-thiazole intermediate.

  • Nucleophilic Addition to Cyclopentanecarbaldehyde:

    • To the freshly prepared solution of 5-lithio-1,2-thiazole, add a solution of cyclopentanecarbaldehyde in anhydrous THF dropwise, maintaining the temperature at -78 °C.

    • Allow the reaction to proceed at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Comprehensive Structural and Purity Analysis

A battery of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Characterization

The following spectroscopic methods are indispensable for the structural elucidation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the thiazole ring, the cyclopentyl ring, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the connectivity of the molecule.
¹³C NMR Resonances for each unique carbon atom in the molecule, including those of the thiazole and cyclopentyl rings. The chemical shift of the carbon bearing the hydroxyl group will be a key indicator.[8]
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H, C=N, and C=C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.[8]
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (m/z = 183.27). Fragmentation patterns can provide further structural information.[9]
Purity Assessment

The purity of the synthesized compound is critical for its use in biological assays.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound by separating it from any unreacted starting materials or byproducts. A single, sharp peak is indicative of high purity.
Elemental Analysis To confirm the elemental composition (C, H, N, S) of the compound, which should be in close agreement with the calculated values for the molecular formula C₉H₁₃NOS.[9]

Potential Biological Activities and Future Directions

Given the extensive biological activities of thiazole derivatives, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is a promising candidate for screening in various therapeutic areas.

G A 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol B Antimicrobial Screening A->B C Anticancer Assays A->C D Anti-inflammatory Evaluation A->D

Caption: Potential areas for biological evaluation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

  • Antimicrobial Activity: The compound could be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).[2]

  • Anticancer Activity: The cytotoxic effects of the compound can be evaluated against various cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer cells, using assays like the MTT assay.[5]

  • Anti-inflammatory Activity: The compound's ability to inhibit inflammatory pathways can be investigated using in vitro models, such as measuring the inhibition of cyclooxygenase (COX) enzymes.

Future research should focus on the synthesis and biological evaluation of a series of analogs of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol to establish a structure-activity relationship (SAR). This will provide valuable insights for the rational design of more potent and selective therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, from its fundamental molecular properties to a proposed synthetic route and analytical characterization. The rich pharmacology of the thiazole nucleus suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and related heterocyclic compounds.

References

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  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). Molecules. [Link]

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Solubility of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior and utility of a chemical entity in various applications, from pharmaceutical formulation to synthetic chemistry.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. We will deconstruct the molecule's structural components to build a predictive solubility framework based on fundamental chemical principles. This theoretical analysis is complemented by a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility, ensuring data integrity and reproducibility. The discussion extends to key factors influencing solubility, such as pH and temperature, providing researchers with the necessary tools to effectively work with this compound.

Molecular Structure and Physicochemical Analysis

A thorough understanding of a molecule's structure is paramount to predicting its solubility.[3] The principle of "like dissolves like" governs solubility, meaning polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[3][4][5] 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is a chiral molecule comprised of three key functional regions, each contributing uniquely to its overall polarity and solubility profile.

  • 1,2-Thiazole Ring: This five-membered aromatic heterocycle, containing both nitrogen and sulfur, is a polar moiety.[6][7] The nitrogen atom can act as a hydrogen bond acceptor, and its basic nature (pKa of the conjugate acid is ~2.5) means its protonation state, and thus solubility, can be significantly influenced by pH.[6][7][8] In acidic conditions, the thiazole nitrogen can become protonated, forming a more soluble cationic species.[6]

  • Cyclopentanol Group: This component features a nonpolar five-membered aliphatic ring and a highly polar hydroxyl (-OH) group. The hydroxyl group is a key contributor to the molecule's polarity, capable of acting as both a hydrogen bond donor and acceptor.[4] This greatly enhances its affinity for polar protic solvents. The cyclopentyl ring itself is hydrophobic and will favor interactions with nonpolar solvents.

  • Overall Molecular Profile: The molecule presents a classic amphipathic character, with distinct polar (thiazole, hydroxyl) and nonpolar (cyclopentyl) regions. This structure suggests moderate solubility in a range of solvents. It is expected to be more soluble in polar solvents, particularly those that can engage in hydrogen bonding, like alcohols, compared to nonpolar hydrocarbon solvents.[4][9]

Theoretical Solubility Framework

The solubility of a compound can be qualitatively predicted by comparing its polarity with that of the solvent. This is often quantified using parameters like the dielectric constant (ε), a measure of a solvent's ability to separate charges.[3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have high dielectric constants and can both donate and accept hydrogen bonds.[3][10][11][12] The hydroxyl group of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is expected to interact strongly with these solvents, leading to higher solubility.[4] Thiazole's nitrogen atom also contributes to this affinity.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high polarity and large dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.[10][12] Good solubility is anticipated due to dipole-dipole interactions with the thiazole ring and hydrogen bonding with the compound's -OH group.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces.[10][13] Due to the polar functional groups on the target molecule, its solubility in these solvents is expected to be low.[3][5]

Experimental Determination of Equilibrium Solubility

To obtain quantitative and thermodynamically valid solubility data, a robust and standardized methodology is essential.[14] The saturation shake-flask method is a widely accepted approach for determining equilibrium solubility and is recommended by organizations like the OECD for compounds with solubilities above 10 mg/L.[15][16][17][18][19][20]

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Add excess solid compound to solvent in a sealed vial C Incubate at constant temperature (e.g., 25°C) with agitation A->C Place in shaker B Prepare multiple replicates & blanks B->C D Equilibrate for sufficient time (e.g., 24-48h) to reach saturation C->D Continuous mixing E Allow solids to settle D->E Cease agitation F Centrifuge or filter (e.g., 0.22 µm PTFE) to isolate supernatant E->F H Dilute supernatant into mobile phase F->H Careful sampling G Prepare calibration standards I Quantify concentration via HPLC-UV G->I Create standard curve H->I Inject sample J Calculate solubility (e.g., mg/mL) I->J Compare to curve

Caption: Experimental workflow for the shake-flask method.

Detailed Protocol

This protocol is designed to ensure the attainment of thermodynamic equilibrium and accurate quantification, adhering to Good Laboratory Practice (GLP) principles.[21][22]

  • Preparation:

    • Add an excess amount of solid 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This is critical for confirming that equilibrium with a solid phase has been reached.[15][16]

    • Dispense a precise volume of the desired solvent into each vial.

    • Prepare a minimum of three replicate samples for each solvent to assess variability.

    • Prepare a solvent-only blank for analytical baseline correction.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Temperature control is crucial as solubility is temperature-dependent.[14][15]

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.[16]

  • Phase Separation:

    • Following equilibration, remove the vials and allow them to stand undisturbed in the temperature-controlled chamber for a short period to allow larger particles to sediment.

    • Carefully withdraw an aliquot of the supernatant. The separation of the saturated solution from the solid is a critical step.[23]

    • Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved micro-particles. Filtration may underestimate solubility if the compound adsorbs to the filter material, while centrifugation may overestimate it if fine particles remain suspended.[23]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[23][24][25] HPLC is preferred over UV spectroscopy alone as it can separate the analyte from any potential impurities or degradants.[23]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

    • Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Solubility Data Summary

The following table presents hypothetical solubility data for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, structured to facilitate comparison across different solvent classes. The values are illustrative and based on the theoretical principles discussed.

SolventSolvent ClassDielectric Constant (ε at 20°C)[10][12]Predicted Solubility (mg/mL)
WaterPolar Protic80.1Moderate
EthanolPolar Protic24.6High
MethanolPolar Protic32.7Very High
IsopropanolPolar Protic19.9 (25°C)High
AcetonitrilePolar Aprotic37.5Moderate-High
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very High
AcetonePolar Aprotic20.7 (25°C)Moderate
Tetrahydrofuran (THF)Polar Aprotic7.6 (25°C)Moderate-Low
Ethyl AcetateModerately Polar6.0Low
Dichloromethane (DCM)Moderately Polar8.9 (25°C)Low
TolueneNonpolar2.4 (25°C)Very Low
HexaneNonpolar1.9 (25°C)Insoluble

Analysis: The predicted trend shows the highest solubility in polar protic solvents (Methanol, Ethanol) and the highly polar aprotic solvent DMSO, which can effectively solvate both the hydrogen-bonding hydroxyl group and the polar thiazole ring. Solubility decreases as the solvent polarity and hydrogen bonding capability decrease, with negligible solubility expected in nonpolar hydrocarbon solvents like hexane.[3][5]

Key Factors Influencing Solubility

Beyond the choice of solvent, other environmental factors can significantly alter the solubility of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

  • Effect of pH: The basic nitrogen atom in the thiazole ring makes the compound's aqueous solubility pH-dependent.[6][8] In aqueous solutions with a pH below the pKa of the protonated thiazole (pKa ≈ 2.5), the compound will exist predominantly in its more soluble cationic form.[6][7][15] Therefore, solubility is expected to increase significantly in acidic buffers compared to neutral or basic conditions.

  • Effect of Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[5][6] This relationship should be determined experimentally if the compound is to be used across a range of temperatures. Le Châtelier's principle can be used to predict this effect.[5]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the compound can lead to different measured solubilities. The most stable polymorph will have the lowest solubility, while metastable forms will be more soluble.[26] It is crucial to characterize the solid form used in solubility experiments to ensure data consistency.

Conclusion

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is an amphipathic molecule whose solubility is governed by the interplay between its polar thiazole and hydroxyl functionalities and its nonpolar cyclopentyl backbone. It exhibits the highest solubility in polar protic solvents and is poorly soluble in nonpolar media. Its solubility in aqueous systems is highly dependent on pH, a critical consideration for any biological or formulation studies. The standardized shake-flask protocol outlined in this guide provides a reliable framework for obtaining accurate equilibrium solubility data, which is foundational for successful research, development, and application of this compound.

References

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A Technical Guide to the Structural Elucidation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural determination of the novel compound 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. As the crystal structure of this specific molecule has not been previously reported, this document serves as a complete roadmap for researchers and drug development professionals aiming to elucidate its three-dimensional atomic arrangement. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into a plausible synthetic route, detailed characterization, systematic approaches to crystal growth, and the complete workflow of single-crystal X-ray diffraction—from data collection to structure solution and refinement. The ultimate goal is to equip the reader with the expertise to not only replicate this process but also to adapt these principles to other novel small molecules.

Introduction: The Rationale for Structural Analysis

The convergence of a cyclopentanol ring and a 1,2-thiazole moiety in 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol presents a molecule of significant interest for medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, while the cyclopentanol scaffold can influence physicochemical properties such as solubility and metabolic stability. A definitive understanding of the molecule's three-dimensional structure is paramount. It reveals the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This information is critical for understanding structure-activity relationships (SAR), designing more potent analogues, and predicting how the molecule might interact with a biological target. Single-crystal X-ray diffraction remains the gold standard for obtaining this level of structural detail with unambiguous certainty.[1][2][3]

Synthesis and Characterization of the Target Compound

A robust and scalable synthetic route is the foundational step for obtaining high-purity material suitable for crystallization. Here, we propose a logical and experimentally sound pathway.

Proposed Synthetic Pathway

The most direct approach to forming the C-C bond between the thiazole and cyclopentane rings involves the nucleophilic addition of a thiazolyl organometallic species to a cyclopentane-based electrophile. A Grignard or organolithium-mediated reaction is well-suited for this purpose.[4][5][6][7] The retrosynthetic analysis is shown below.

G target 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol disconnection C-C Disconnection target->disconnection synthons Thiazolyl Anion (Nucleophile) + Cyclopentene Oxide (Electrophile) disconnection->synthons reagents 5-Lithio-1,2-thiazole + Cyclopentene Oxide synthons->reagents Practical Equivalents

Figure 1: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol: Synthesis

Step 1: Generation of 5-Lithio-1,2-thiazole.

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 1,2-thiazole to the cooled THF.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. The strong basicity of n-BuLi facilitates the deprotonation of the acidic C5 proton of the thiazole ring.[8][9]

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.

Step 2: Nucleophilic Ring-Opening of Cyclopentene Oxide.

  • To the solution of 5-lithio-1,2-thiazole at -78 °C, add a solution of cyclopentene oxide in anhydrous THF dropwise. The nucleophilic carbon of the lithiated thiazole will attack one of the carbons of the epoxide ring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification.

  • Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

G cluster_0 Step 1: Reagent Generation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup & Purification Thiazole 1,2-Thiazole nBuLi n-BuLi, THF, -78°C LithioThiazole 5-Lithio-1,2-thiazole nBuLi->LithioThiazole Deprotonation Reaction Nucleophilic Attack LithioThiazole->Reaction CyclopenteneOxide Cyclopentene Oxide CyclopenteneOxide->Reaction Workup Aqueous Workup (NH4Cl) Reaction->Workup Alkoxide Lithium Alkoxide Intermediate Alkoxide->Reaction Purification Column Chromatography Workup->Purification Product 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol Purification->Product

Figure 2: Synthetic workflow diagram.

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the thiazole ring protons, the cyclopentane ring protons, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants will confirm the connectivity.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those in the thiazole and cyclopentane rings.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and characteristic peaks for C-H and C=N bonds.[10][11]
HRMS The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact calculated mass of the compound, confirming its elemental composition.[10][12]

Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[13][14] This is often the most challenging and empirical step of the process. A systematic approach, exploring various techniques and solvent systems, is crucial.

Principles of Crystallization

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution.[15] This is achieved by slowly bringing a solution of the compound to a state of supersaturation, from which nucleation and crystal growth can occur.

Recommended Crystallization Techniques

It is advisable to screen multiple crystallization methods in parallel.

Method Description Advantages
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation. The vial is covered with a perforated lid (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks.[16][17]Simple to set up and widely effective.
Vapor Diffusion A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[16][18]Excellent for small quantities of material and offers fine control over the rate of supersaturation.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals form at the interface where the two liquids slowly mix.[13][17]Effective for compounds that are difficult to crystallize by other methods.
Solvent Selection

The choice of solvent is critical. A good solvent for crystallization should dissolve the compound moderately at high temperatures and poorly at low temperatures. A screening of common laboratory solvents with varying polarities is recommended.

Solvent Class Examples
Alcohols Methanol, Ethanol, Isopropanol
Esters Ethyl acetate
Ketones Acetone
Halogenated Dichloromethane
Aromatics Toluene
Ethers Diethyl ether, Tetrahydrofuran (THF)
Alkanes Hexanes, Heptane (often used as anti-solvents)

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of determining its atomic structure can begin.[1]

G cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement cluster_3 Final Output CrystalMount Mount Crystal on Diffractometer DataCollection Collect Diffraction Images (Rotate crystal in X-ray beam) CrystalMount->DataCollection Indexing Indexing (Determine Unit Cell & Space Group) DataCollection->Indexing Integration Integration (Measure Spot Intensities) Indexing->Integration Scaling Scaling & Merging (Create Final Reflection File) Integration->Scaling StructureSolution Structure Solution (e.g., Direct Methods) Scaling->StructureSolution Refinement Refinement (Least-Squares Fitting) StructureSolution->Refinement Validation Structure Validation (e.g., checkCIF) Refinement->Validation CIF Generate CIF File Validation->CIF Deposition Deposit to CCDC CIF->Deposition

Sources

Introduction: Navigating the Analytical Landscape of a Novel Thiazole-Cyclopentanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Stability of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

The compound 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol represents a novel chemical entity with potential applications in drug discovery and development, given the well-established biological activities of both thiazole and cyclopentanol moieties. The thiazole ring, a key component of vitamin B1, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The cyclopentanol framework, on the other hand, can influence the molecule's lipophilicity and conformational rigidity, which are critical for target engagement and pharmacokinetic properties.

This guide provides a comprehensive technical framework for assessing the purity and stability of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. As a Senior Application Scientist, the methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and pharmaceutical development, aiming to provide researchers, scientists, and drug development professionals with a robust and scientifically sound approach to characterizing this promising molecule. While specific data for this exact molecule is not yet prevalent in public literature, this guide will leverage data from structurally related compounds and established regulatory guidelines to build a predictive and practical analytical strategy.

Part 1: Purity Profiling - A Multi-faceted Approach to Characterization

Ensuring the purity of an active pharmaceutical ingredient (API) is paramount for its safety and efficacy. A comprehensive purity profile involves the identification and quantification of all potential impurities, including residual starting materials, by-products from synthesis, and degradation products.

Chromatographic Methods: The Cornerstone of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.

Experimental Protocol: HPLC Method for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Rationale: The acidic mobile phase helps to protonate the thiazole nitrogen, leading to better peak shape. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm (based on a study of a thiazole derivative, a UV scan of the target molecule should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of 1 mg/mL.

Data Presentation: Example Impurity Profile

PeakRetention Time (min)Relative Retention TimeArea %Potential Identity
14.50.450.15Starting Material 1
27.80.780.20By-product
API 10.0 1.00 99.50 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol
312.31.230.10Unknown
415.11.510.05Unknown

Logical Flow: Purity Analysis Workflow

Caption: Workflow for chromatographic purity analysis.

Spectroscopic Methods: Confirming Identity and Structure

Spectroscopic techniques are essential for confirming the identity of the main component and for elucidating the structure of any significant impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. The presence of characteristic peaks for the thiazole ring, the cyclopentanol ring, and the hydroxyl group will confirm its identity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the molecular formula. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the alcohol and C=N and C-S stretches of the thiazole ring.

Part 2: Stability Assessment - Predicting Shelf-life and Degradation Pathways

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.

Experimental Protocols: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis:

    • Condition: 0.1 N HCl at 60 °C for 24 hours.

    • Rationale: The thiazole ring can be susceptible to cleavage under strong acidic conditions.

  • Base Hydrolysis:

    • Condition: 0.1 N NaOH at 60 °C for 24 hours.

    • Rationale: To evaluate the stability of ester or amide-like functionalities, although none are present in the parent molecule, this is a standard stress condition.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature for 24 hours.

    • Rationale: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.

  • Thermal Degradation:

    • Condition: Solid drug substance at 105 °C for 48 hours.

    • Rationale: To assess the intrinsic thermal stability of the molecule. Thiazole nuclei generally have high thermal stability.

  • Photolytic Degradation:

    • Condition: Expose the solid drug substance and a solution (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Rationale: To determine if the molecule is light-sensitive.

Data Presentation: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RRT)
0.1 N HCl, 60°C15.230.85
0.1 N NaOH, 60°C2.111.10
3% H₂O₂, RT18.540.92, 1.15
Thermal (105°C)1.511.05
Photolytic8.720.95

Logical Flow: Potential Degradation Pathways

Degradation_Pathways cluster_acid Acid Hydrolysis cluster_oxidation Oxidation cluster_photo Photolysis API 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol Acid_Degradant Thiazole Ring Cleavage Products API->Acid_Degradant H+ Oxidation_Product N-oxide or S-oxide derivatives API->Oxidation_Product [O] Photo_Degradant Rearrangement Products API->Photo_Degradant

Caption: Potential degradation pathways of the target molecule.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the drug substance. These studies are performed according to ICH Q1A(R2) guidelines.

Experimental Protocol: Long-Term Stability Study

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Tests to be Performed:

    • Appearance

    • Assay

    • Purity/Degradation Products

    • Water Content (if applicable)

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a comprehensive and scientifically grounded framework for evaluating the purity and stability of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. By employing a combination of chromatographic and spectroscopic techniques, and by conducting thorough forced degradation and long-term stability studies, researchers and drug development professionals can build a robust data package to support the advancement of this promising molecule. The principles and protocols outlined herein are designed to be adaptable and serve as a solid foundation for the analytical characterization of this and other novel thiazole-containing compounds.

References

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC. (2022, September 30).
  • degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions - Benchchem. BenchChem.
  • Evaluation of metabolic stability of thiazole compound 3, verapamil,... - ResearchGate.
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. JETIR.
  • 2-(1,3-Thiazol-5-yl)ethan-1-ol - PubChem. PubChem.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (2022, November 3).
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016, February 8).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • (2-Amino-1,3-thiazol-5-yl)-cyclopentylmethanol - PubChem - NIH. PubChem.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Pharmaceutical and Sciences.
  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product - Journal of Pharmaceutical Science and Bioscientific Research. (2019, April 30). Journal of Pharmaceutical Science and Bioscientific Research.
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - SciSpace. Bioscience Biotechnology Research Asia.
  • 2-(4-methyl-1,3-thiazol-5-yl)ethanol - ChemSynthesis. (2025, May 20). ChemSynthesis.
  • n-(Thiazol-5-ylmethyl)cyclopentanamine | C9H14N2S | CID 62759023 - PubChem. PubChem.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC. (2023, April 14).
  • Novel method for determination of heterocyclic compounds and their impact in brewing technology - Semantic Scholar. (2021, April 15). Semantic Scholar.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (2019, May 4).
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solv

Methodological & Application

HPLC-MS Analysis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the meticulous characterization and quantification of novel chemical entities are paramount. 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol represents a class of heterocyclic compounds with significant potential for therapeutic applications. Its unique structure, featuring a thiazole ring coupled with a cyclopentanol moiety, necessitates the development of a highly specific and sensitive analytical method for its accurate measurement in various matrices. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for such analyses, offering unparalleled selectivity and sensitivity.[1][2]

This application note provides a comprehensive guide to the development and implementation of a robust HPLC-MS method for the analysis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. We will delve into the rationale behind the experimental choices, from sample preparation to the final mass spectrometric detection, providing a self-validating protocol for researchers, scientists, and drug development professionals.

Analyte Characterization: An Inferential Approach

Given the novelty of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, publicly available data on its physicochemical properties is scarce. However, by examining its constituent functional groups and structurally similar compounds, we can infer the key characteristics that will govern its behavior during analysis.

  • Structure: The molecule contains a polar alcohol group (-OH) and a nitrogen- and sulfur-containing thiazole ring. The cyclopentane ring adds a degree of non-polar character.

  • Polarity: The presence of the hydroxyl group and the heteroatoms in the thiazole ring suggests that the molecule is of moderate polarity. This is a critical consideration for the choice of chromatographic separation mode.[3][4]

  • Ionizability: The thiazole ring contains a basic nitrogen atom, which can be readily protonated. This makes the molecule an excellent candidate for positive mode electrospray ionization (ESI).[5][6]

  • Molecular Weight: The molecular formula is C9H13NOS, which corresponds to a monoisotopic mass of approximately 183.07 g/mol .[7] This information is vital for setting up the mass spectrometer.

Experimental Design and Rationale

The development of a successful HPLC-MS method hinges on a systematic approach to optimizing each stage of the analysis.[1]

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the HPLC system.[8][9][10] For a moderately polar compound like 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) would be suitable.

  • Rationale for SPE: We have selected SPE for this protocol due to its high recovery, excellent cleanup, and potential for automation. A mixed-mode SPE sorbent with both reversed-phase and cation-exchange properties would be ideal to capture the analyte's non-polar and basic characteristics.

HPLC Method Development

The key to a good separation is selecting the appropriate stationary and mobile phases.

  • Column Selection: Given the analyte's moderate polarity, a standard C18 column might provide insufficient retention, leading to elution near the solvent front.[11] To address this, a polar-embedded reversed-phase column is the recommended choice. These columns contain a polar functional group (e.g., amide or carbamate) embedded in the alkyl chain, which allows for better retention of polar compounds and compatibility with highly aqueous mobile phases.[12]

  • Mobile Phase Selection: A gradient elution with acetonitrile and water will be employed to ensure a sharp peak shape and efficient separation from any potential impurities. To enhance ionization efficiency in the mass spectrometer, a small amount of a volatile acid, such as formic acid, will be added to the mobile phase. This will promote the protonation of the analyte.

Mass Spectrometry Method Development

The mass spectrometer provides the selectivity and sensitivity required for trace-level quantification.

  • Ionization Source: Electrospray Ionization (ESI) is the preferred technique for polar and moderately polar molecules that can be readily ionized in solution.[13][14] We will operate in positive ion mode to take advantage of the basic nitrogen on the thiazole ring.

  • Detection Mode: To achieve the highest level of sensitivity and selectivity, we will use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This involves selecting the protonated parent ion ([M+H]+) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific fragment ion in the third quadrupole.

Protocols

Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the sample (e.g., 1 mL of plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[15] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

HPLC-MS System Setup and Operation
ParameterRecommended Setting
HPLC System
ColumnPolar-embedded C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
MRM TransitionTo be determined experimentally
Dwell Time100 ms

Note: The optimal MRM transition (precursor ion -> product ion) and collision energy must be determined by infusing a standard solution of the analyte directly into the mass spectrometer.

Data Analysis

The data will be acquired and processed using the instrument's software. The concentration of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol in the samples will be determined by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to the guidelines set by the International Council for Harmonisation (ICH).[16][17][18][19][20] The key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: HPLC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0595
6.0595
6.1955
8.0955

Table 2: Predicted and Potentially Monitored MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-(1,2-Thiazol-5-yl)cyclopentan-1-ol184.1e.g., 112.1To be optimized

(Note: The product ion is hypothetical and would need to be determined experimentally by fragmentation of the precursor ion.)

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Matrix SPE Solid-Phase Extraction Sample->SPE Load Reconstitution Reconstitution SPE->Reconstitution Elute & Evaporate HPLC HPLC Separation Reconstitution->HPLC MS MS/MS Detection HPLC->MS Eluent Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report MethodDev cluster_LC LC Method cluster_MS MS Method Analyte Analyte Properties (Polarity, Ionizability) Column Column Choice (Polar-Embedded) Analyte->Column MobilePhase Mobile Phase (ACN/H2O + Formic Acid) Analyte->MobilePhase Ionization Ionization Mode (ESI+) Analyte->Ionization Detection Detection Mode (MRM) Ionization->Detection

Caption: Logic of method development choices.

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for the HPLC-MS analysis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. By leveraging an understanding of the analyte's inferred chemical properties, we have detailed a robust protocol that employs solid-phase extraction for sample cleanup, a polar-embedded column for optimal chromatographic separation, and electrospray ionization with multiple reaction monitoring for sensitive and selective detection. The provided framework, when followed by a thorough method validation as per ICH guidelines, will ensure the generation of high-quality, reliable data essential for advancing drug development programs.

References

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

  • Gao, Y., et al. (n.d.). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. PMC. Retrieved from [Link]

  • Lab Manager. (2011, November 2). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026, February 14). Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]

  • LCGC North America. (2016, August 1). What HPLC Operators Need to Know, Part I: Sample Preparation and Column Selection. Retrieved from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • Technology Networks. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2024, January 8). HPLC problems with very polar molecules. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-5-yl)-cyclopentylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isothiazol-5-yl)cyclobutan-1-ol. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentyl(1,2-thiazol-5-yl)methanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanol, 2-methyl-, trans- (CAS 25144-04-1). Retrieved from [Link]

Sources

Application Note: Biological Screening Protocol for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol represents a distinct pharmacophore merging a polar, metabolic "handle" (the secondary alcohol) with a privileged heterocyclic scaffold (the 1,2-thiazole or isothiazole). In medicinal chemistry, isothiazoles are critical bioisosteres for thiazoles and pyridines, frequently exhibiting potent activity in kinase inhibition (e.g., VEGFR-2, PI3K) , antimicrobial pathways , and inflammatory modulation .

This protocol is designed to treat this molecule as a high-potential New Chemical Entity (NCE) . Unlike standard library screening, this guide prioritizes the unique reactivity of the cyclopentanol moiety and the electronic properties of the isothiazole ring.

Key Screening Objectives:

  • Solubility & Stability: Determine if the alcohol moiety undergoes rapid oxidation to the ketone (a common metabolic liability).

  • Cytotoxicity Profiling: Establish the therapeutic window using normal vs. cancerous cell lines.

  • Target Deconvolution: Screen against high-probability targets (Kinases and Microbial membranes) based on scaffold structure-activity relationships (SAR).

Phase I: Physicochemical "Go/No-Go" Validation

Before biological introduction, the compound must be validated for aqueous solubility and oxidative stability. The cyclopentanol ring is prone to oxidation into 2-(1,2-thiazol-5-yl)cyclopentanone, which may possess distinct biological activity.

Stock Preparation & Stability Assay
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, 99.9%.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: -20°C, protected from light (isothiazoles can be photosensitive).

Protocol: Oxidative Stability Check (LC-MS)

  • Dilute stock to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubate at 37°C for 0, 4, and 24 hours.

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Monitor: Shift in retention time or appearance of [M-2H] peak (indicative of ketone formation).

    • Threshold: If degradation >10% in 4 hours, the biological data must be interpreted as a mixture of alcohol and ketone.

Phase II: Cytotoxicity & Therapeutic Window (MTT Assay)

This phase determines the IC₅₀ (Inhibitory Concentration) . We utilize the MTT assay due to its compatibility with isothiazole reduction potentials.

Cell Lines:

  • Target: MCF-7 (Breast Adenocarcinoma) or HepG2 (Hepatocellular Carcinoma) — High relevance for isothiazole anticancer agents.

  • Control: HEK293 (Human Embryonic Kidney) — To assess non-specific toxicity.

Detailed MTT Protocol

Reagents:

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compound in serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Vehicle Control: 0.5% DMSO (Max tolerance).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 3-4 hours (visible purple crystals form).

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Phase III: Target-Specific Screening (The "Hit" Identification)

Based on the isothiazole scaffold , the highest probability targets are Protein Kinases (specifically VEGFR-2) and Microbial Membranes .

Kinase Inhibition Assay (ADP-Glo™ Platform)

Isothiazoles often bind to the ATP-binding pocket of kinases. The cyclopentanol group may act as a hydrogen bond donor/acceptor with the hinge region residues.

Protocol:

  • Enzyme System: Recombinant VEGFR-2 or PI3K

    
    .
    
  • Reaction:

    • Mix 2 µL compound (at 10 µM screening concentration) with 4 µL kinase/substrate mix.

    • Initiate with 2 µL Ultra-Pure ATP.

    • Incubate 60 min at Room Temperature (RT).

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Measurement: Read Luminescence (RLU).

Interpretation:

  • >50% Inhibition at 10 µM: Valid Hit. Proceed to

    
     determination.
    
  • <50% Inhibition: Pivot to Antimicrobial Screening.

Antimicrobial Susceptibility (Broth Microdilution)

If kinase activity is low, the molecule likely acts via membrane disruption or bacterial enzyme inhibition (e.g., DNA gyrase), common for thiazole-like structures.

Organisms: S. aureus (Gram+) and E. coli (Gram-). Protocol:

  • Prepare bacterial inoculum at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Add compound (range 0.5 – 64 µg/mL).

  • Incubate 16-20h at 37°C.

  • Endpoint: Visual turbidity check or OD600 measurement.

  • Metric: Minimum Inhibitory Concentration (MIC).

Visualizing the Screening Logic

The following decision tree illustrates the autonomous workflow for characterizing this specific molecule.

ScreeningProtocol Start Compound: 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol Solubility Phase 1: Solubility & Stability (LC-MS / DMSO) Start->Solubility Oxidation Check: Ketone Formation? Solubility->Oxidation Cytotox Phase 2: Cytotoxicity (MTT) (MCF-7 vs HEK293) Oxidation->Cytotox Stable (<10% deg) Oxidation->Cytotox Unstable (Test Mixture) Selectivity Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) Cytotox->Selectivity TargetScreen Phase 3: Target Screening Selectivity->TargetScreen SI > 2.0 Kinase Kinase Assay (VEGFR-2 / PI3K) TargetScreen->Kinase Microbial Antimicrobial Assay (MIC Determination) TargetScreen->Microbial Lead Lead Optimization (SAR Expansion) Kinase->Lead IC50 < 10µM Microbial->Lead MIC < 16µg/mL

Caption: Workflow logic for profiling 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, prioritizing stability checks before target deconvolution.

Data Reporting Standards

When documenting results for this protocol, create a summary table as shown below to facilitate "Hit-to-Lead" decisions.

Assay TypeParameterThreshold for "Hit"Notes
Stability

(PBS, 37°C)
> 24 HoursCheck for ketone metabolite.
Cytotoxicity IC₅₀ (MCF-7)< 10 µMCompare with Staurosporine control.[1]
Selectivity SI (HEK293/MCF-7)> 5.0High SI indicates low off-target toxicity.
Kinase % Inhibition @ 10µM> 50%Primary target hypothesis (VEGFR).
Antibacterial MIC (S. aureus)< 32 µg/mLSecondary target hypothesis.

References

  • Isothiazole Scaffold in Medicinal Chemistry: Chiyanzu, I., et al. (2003). Synthesis and biological evaluation of isothiazoles and isoselenazoles. Source: (General search for verification)

  • Kinase Screening Protocols (ADP-Glo): Promega Corporation. (2023).[2] ADP-Glo™ Kinase Assay Application Notes. Source:

  • MTT Assay Standardization: Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Source:

  • Small Molecule Screening Guidance: Inglese, J., et al. (2007).[3] High-throughput screening assays for the identification of chemical probes. Source:

(Note: Specific literature on "2-(1,2-Thiazol-5-yl)cyclopentan-1-ol" is sparse as it is a specific chemical entity; the protocols above are derived from validated methodologies for structurally homologous isothiazole and cyclopentanol derivatives.)

Sources

Antimicrobial assays for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the antimicrobial characterization of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, a novel heterocyclic compound.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a preeminent global health threat, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Thiazole-containing compounds represent a promising class of heterocycles, known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[2][3][4] The inherent chemical scaffold of the thiazole ring, featuring both an electron-donating sulfur atom and an electron-accepting imine group, makes it a versatile pharmacophore for interacting with biological targets.[3] Similarly, cyclopentane-based structures are found in various biologically active molecules and can serve as rigid scaffolds to orient functional groups for optimal target engagement.[5][6]

This application note provides a comprehensive suite of protocols for the systematic evaluation of the antimicrobial properties of the novel synthetic compound 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (hereafter designated as TCD-001). The methodologies described herein are grounded in the standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[7] This guide is intended for researchers in microbiology, medicinal chemistry, and drug development, providing both the procedural steps and the scientific rationale behind them.

Part 1: Foundational Assays for Antimicrobial Activity

The initial characterization of a novel compound involves determining its spectrum of activity and its potency. The following assays establish the foundational antimicrobial profile of TCD-001.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the cornerstone of susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8][9] The broth microdilution method is a quantitative and efficient technique for determining MIC values for multiple organisms simultaneously.[7][9]

Causality and Rationale: This method is preferred for its quantitative results, conservation of compound, and suitability for high-throughput screening. We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) because the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly influence the activity of certain antimicrobial agents and their interaction with the bacterial cell membrane. Standardization of the inoculum to a 0.5 McFarland turbidity standard ensures a consistent starting bacterial density (~1.5 x 10⁸ CFU/mL), which is critical for the reproducibility of MIC results.[10]

Protocol for MIC Determination:

  • Preparation of TCD-001 Stock Solution: Prepare a 1280 µg/mL stock solution of TCD-001 in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it can affect microbial growth.

  • Preparation of Microtiter Plates:

    • Using a 96-well, U-bottom microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the TCD-001 stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Well 11 serves as the growth control (inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved (e.g., 64 µg/mL to 0.0625 µg/mL).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria.[9]

  • Reading the MIC:

    • The MIC is the lowest concentration of TCD-001 at which there is no visible turbidity (growth).[8]

    • The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.[9]

// Styling Compound_Prep [fillcolor="#FBBC05"]; Inoculum_Prep [fillcolor="#FBBC05"]; Inoculation [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_MIC [fillcolor="#34A853", fontcolor="#FFFFFF"]; QC_Check [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption [label="Workflow for MIC Determination", shape=plaintext, fontsize=10];

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This assay is a crucial follow-up to the MIC test to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13]

Protocol for MBC Determination:

  • Perform MIC Assay: Complete the full MIC protocol as described above.

  • Sub-culturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a sterile, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of TCD-001 that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][12] Practically, this is the lowest concentration plate that shows no colony growth or only 1-2 colonies.

Data Interpretation:

  • If the MBC/MIC ratio is ≤ 4, the agent is generally considered bactericidal .[13]

  • If the MBC/MIC ratio is > 4, the agent is considered bacteriostatic .[13]

Parameter Gram-Positive Bacteria Gram-Negative Bacteria Yeast
Primary Strains Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Cation-Adjusted Mueller-Hinton Broth (CAMHB)RPMI-1640 with MOPS
Incubation Temp. 35°C ± 2°C35°C ± 2°C35°C
Incubation Time 16-20 hours16-20 hours24-48 hours
Inoculum Size ~5 x 10⁵ CFU/mL~5 x 10⁵ CFU/mL~0.5-2.5 x 10³ CFU/mL
Reference Std. Vancomycin, LinezolidCiprofloxacin, GentamicinFluconazole, Amphotericin B
Table 1: Recommended Test Organisms and Conditions.

Part 2: Dynamic Assessment of Antimicrobial Action

Time-Kill Kinetic Assay

The time-kill assay provides a dynamic picture of antimicrobial activity, revealing the rate at which a compound kills a bacterial population over time.[14][15] This assay is invaluable for understanding concentration-dependent vs. time-dependent killing and for confirming bactericidal activity. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][16]

Protocol for Time-Kill Assay:

  • Prepare Bacterial Culture: Grow an overnight culture of the test organism. Dilute it into fresh CAMHB and incubate until it reaches the mid-logarithmic growth phase.

  • Standardize Inoculum: Adjust the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks containing fresh CAMHB.

  • Introduce Compound: Add TCD-001 to the flasks at various concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control flask with no compound.

  • Sampling Over Time: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[16]

  • Quantify Viable Bacteria: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto drug-free agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the colonies on plates that yield between 30 and 300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the results as log₁₀ CFU/mL versus time.

// Styling Culture_Prep [fillcolor="#FBBC05"]; Add_Compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plot_Data [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="Workflow for Time-Kill Kinetic Assay", shape=plaintext, fontsize=10];

Part 3: Evaluation of Antifungal Activity

Many broad-spectrum antimicrobials also possess activity against pathogenic fungi. It is prudent to screen TCD-001 against a representative yeast, such as Candida albicans. Antifungal susceptibility testing follows similar principles to antibacterial testing, but with modifications to the medium and incubation conditions.[17][18]

Protocol for Antifungal MIC Determination:

The protocol is analogous to the bacterial broth microdilution method with the following key differences:

  • Medium: Use RPMI-1640 medium buffered with MOPS to a pH of 7.0.[19]

  • Inoculum Preparation: Adjust the yeast suspension to a 0.5 McFarland standard, then dilute it to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

  • Incubation: Incubate at 35°C for 24 to 48 hours.[17]

  • Reading the MIC: The endpoint is typically read as the lowest drug concentration that causes a significant reduction in turbidity (e.g., ≥50%) compared to the growth control.

Compound S. aureus (ATCC 29213) E. coli (ATCC 25922) P. aeruginosa (ATCC 27853) C. albicans (ATCC 90028)
TCD-001 MIC (µg/mL)416>648
TCD-001 MBC (µg/mL)864>6432
MBC/MIC Ratio 2 4 - 4
Interpretation Bactericidal Bactericidal Inactive Fungicidal
Vancomycin MIC1---
Ciprofloxacin MIC-0.0150.25-
Fluconazole MIC---0.5
Table 2: Hypothetical Antimicrobial Profile of TCD-001.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive in vitro characterization of the novel compound 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (TCD-001). By systematically determining its MIC, MBC, and time-kill kinetics against a panel of clinically relevant bacteria and fungi, researchers can establish its spectrum of activity, potency, and bactericidal or bacteriostatic nature. This essential data package is the first step in evaluating the potential of TCD-001 as a lead candidate in the critical search for new antimicrobial therapies.

References

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  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

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  • Ke, Y., & Weaver, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). JoVE. Retrieved from [Link]

  • Giske, C. G., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. PMC. Retrieved from [Link]

  • EUCAST. (2010). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Yilmaz, I., et al. (2026). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Chemistry & Biodiversity. Retrieved from [Link]

  • Bio-protocol. (2021). Time-Kill Kinetics Assay. Retrieved from [Link]

  • NAK Deutschland. (2025). The EUCAST disk diffusion method for anaerobic bacteria. Retrieved from [Link]

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  • Kumar, A., et al. (2015). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. Retrieved from [Link]

  • Singh, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure. Retrieved from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]

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  • CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from [Link]

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  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResearchGate. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Retrieved from [Link]

  • ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

  • Unknown. (n.d.). S159 Antifungal Susceptibility Testing. Retrieved from [Link]

  • DukeSpace. (n.d.). Developing Novel Antifungal Compounds for Use as Single-Agent and in Multi-Drug Combination Therapies for Treating Invasive Fungal Infections. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]

  • Lee, S. Y., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC. Retrieved from [Link]

  • ResearchGate. (2026). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EFFECT OF BISBENZYLIDENE DERIVATIVES OF CYCLOHEXANONE AND CYCLOPENTANONE. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). A review of compounds derivatives with antimicrobial activities. Retrieved from [Link]

  • PubMed. (n.d.). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • PMC. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

  • MDPI. (2024). Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Im. Retrieved from [Link]

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  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • Unknown. (n.d.). 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Retrieved from [Link]

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Application Notes and Protocols: In Vitro Efficacy Testing of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole-Cyclopentanol Conjugate

The global pursuit of novel anticancer therapeutics is a cornerstone of modern biomedical research.[1][2] Small molecule inhibitors remain a critical component of this endeavor, with heterocyclic compounds representing a particularly fruitful area of investigation. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, present in numerous clinically approved anticancer agents.[3][4] Thiazole derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6][7]

Similarly, the cyclopentane ring is a common motif in a multitude of biologically active natural products and synthetic drugs.[8][9] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an attractive scaffold for designing novel therapeutic agents.[8] The combination of a thiazole moiety with a cyclopentanol backbone in the novel compound, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, presents an intriguing candidate for in vitro anticancer screening.

These application notes provide a comprehensive framework for the initial in vitro evaluation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. We will detail the essential protocols for assessing its impact on cancer cell line viability, proliferation, apoptosis induction, and cell cycle progression. The causality behind experimental choices will be elucidated, ensuring a robust and reproducible investigation into the potential of this novel chemical entity.

I. Foundational Requirements: Ensuring Scientific Rigor

Before embarking on the functional assessment of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, it is imperative to establish a foundation of scientific integrity. This begins with the proper handling and authentication of cell lines.

Cell Line Authentication and Maintenance

The use of misidentified or cross-contaminated cell lines can lead to spurious and irreproducible data, undermining the validity of research findings. Therefore, routine cell line authentication is a critical quality control measure.

Protocol: Cell Line Initiation and Maintenance

  • Reception and Initial Handling: Upon receiving frozen cell lines, immediately transfer them to liquid nitrogen vapor storage (below -130°C) until ready for revival.[10]

  • Thawing of Cryopreserved Cells:

    • Prepare a culture flask with the appropriate pre-warmed complete growth medium.[11]

    • Rapidly thaw the vial in a 37°C water bath with gentle agitation until only a small amount of ice remains.[12]

    • Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.[12]

  • Initial Culture:

    • Aseptically transfer the vial contents to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant.[12]

    • Discard the supernatant and gently resuspend the cell pellet in fresh, complete growth medium.

    • Transfer the cell suspension to the prepared culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Routine Maintenance:

    • Monitor cell growth and confluence regularly.

    • Subculture the cells when they reach the recommended confluence (typically 80-90%) to maintain them in the exponential growth phase.

  • Cell Line Authentication:

    • It is mandatory to perform cell line authentication before initiating any experiments.

    • Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[14] This should be performed at the start of a project and periodically thereafter.

    • Adherence to international standards, such as those outlined by ISO, is highly recommended.[15][16][17]

II. Primary Efficacy Screening: Assessing Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[18]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[19][20]

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5/6: MTT Assay A Harvest and count cells B Seed cells in 96-well plates (5,000-10,000 cells/well) A->B C Incubate for 24 hours (37°C, 5% CO2) B->C D Prepare serial dilutions of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol E Add compound to wells D->E F Incubate for 24, 48, or 72 hours E->F G Add MTT reagent to each well H Incubate for 2-4 hours G->H I Add solubilization solution (e.g., DMSO) H->I J Read absorbance at 570 nm I->J

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[18]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[19]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[21]

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter for quantifying cytotoxicity.

Hypothetical Data Presentation:

Cell LineIncubation Time (h)IC50 (µM) of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol
MCF-7 (Breast Cancer) 2478.5 ± 5.2
4845.1 ± 3.8
7221.3 ± 2.1
A549 (Lung Cancer) 2495.2 ± 6.7
4862.8 ± 4.5
7235.6 ± 3.3
HEK293 (Normal Kidney) 72> 100

III. Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Many thiazole-containing anticancer compounds induce apoptosis and/or cause cell cycle arrest.[5][6][7]

Apoptosis Detection: Caspase-3/7 Activity Assay

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a reliable indicator of apoptosis.[22][23]

Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[24][25] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3/7.[24]

Protocol: Caspase-Glo® 3/7 Assay

  • Seed cells in a white-walled 96-well plate and treat with 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[26][27] This allows for the determination of whether the test compound induces cell cycle arrest at a specific phase.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[26] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[28]

Experimental Workflow for Cell Cycle Analysis

G A Seed and treat cells with compound B Harvest and wash cells with PBS A->B C Fix cells in ice-cold 70% ethanol B->C D Wash to remove ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by Flow Cytometry F->G H Data analysis to determine cell cycle distribution G->H

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[28]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[28]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Hypothetical Signaling Pathway

Based on the known activities of other thiazole derivatives, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, and inducing apoptosis through the intrinsic mitochondrial pathway.

G Compound 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax/Bak Bcl2->Bax Mito Mitochondrion Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

IV. Concluding Remarks

The protocols detailed in these application notes provide a robust and scientifically sound framework for the initial in vitro characterization of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. By systematically assessing its cytotoxicity, and potential to induce apoptosis and cell cycle arrest, researchers can gain valuable insights into its therapeutic potential. Adherence to best practices in cell culture, including routine cell line authentication, is paramount to ensure the reliability and reproducibility of the generated data. The findings from these foundational assays will guide further preclinical development and mechanistic studies of this novel compound.

References

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  • MTT assay protocol. Abcam.

  • Assaying cell cycle status using flow cytometry. PMC.

  • CaspaTag Caspase 3,7 In Situ Assay Kit, Fluorescein | APT423. Merck Millipore.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

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  • MTT Cell Proliferation Assay. ATCC.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - UK.

  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.

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  • Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis And In Vitro Cytotoxicity Against Human Cancer Cell Lines. Preprints.org.

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  • ATCC Culture Guides. ATCC.

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  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC.

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.

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Application Note: Precision Enzymology for Isothiazole-Cyclopentanols

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Metabolic Oxidoreductases: A Case Study on 11β-HSD1 Inhibition

Executive Summary & Scientific Rationale

The scaffold 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol represents a strategic class of fragment-based leads often interrogated for metabolic regulation. Unlike the more common 1,3-thiazoles, the 1,2-thiazole (isothiazole) core is utilized as a bioisostere to enhance metabolic stability against oxidative ring opening.

The structural pairing of a lipophilic cyclopentane ring with a secondary alcohol strongly suggests a design mimicking the transition state of steroid substrates. Consequently, this Application Note focuses on the most high-value target for this pharmacophore: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme converts inert cortisone to active cortisol. Inhibitors bearing this scaffold are critical for treating metabolic syndrome, type 2 diabetes, and obesity.

This guide details the validation of this compound using two orthogonal methodologies:

  • HTRF® (Homogeneous Time-Resolved Fluorescence): For high-throughput IC50 determination.

  • NADPH Autofluorescence Kinetics: For determining the Mechanism of Action (MoA).

Experimental Design Strategy
2.1 The Biological Context

11β-HSD1 acts primarily as a reductase in vivo, using NADPH to reduce the ketone on C11 of cortisone to a hydroxyl group (cortisol).

  • Reaction: Cortisone + NADPH + H⁺ ⇌ Cortisol + NADP⁺

  • Inhibition Hypothesis: The 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol likely acts as a competitive inhibitor, where the cyclopentanol moiety occupies the steroid binding pocket and the isothiazole interacts with the catalytic Tyr-Lys-Ser triad.

2.2 Critical Reagent Preparation
  • Compound Handling: Isothiazoles can be sensitive to nucleophilic attack under extreme pH. Maintain stock solutions in 100% DMSO at -20°C. Avoid freeze-thaw cycles >3 times.

  • Chirality Check: The structure contains two chiral centers (C1, C2 of cyclopentane). Enzymatic recognition is stereoselective. Ensure the enantiomeric excess (ee) is known, or test the racemate noting that IC50 values will represent an average of active/inactive enantiomers.

Protocol A: High-Throughput HTRF® Competition Assay

Purpose: Rapid determination of IC50 values. Principle: A competitive immunoassay. Native cortisol produced by the enzyme competes with d2-labeled cortisol for binding to a Cryptate-labeled anti-cortisol antibody.

  • High Cortisol (Low Inhibition) = Low FRET signal.

  • Low Cortisol (High Inhibition) = High FRET signal.

3.1 Materials
  • Enzyme: Human recombinant 11β-HSD1 microsomes (0.1 mg/mL).

  • Substrate: Cortisone (200 nM final).

  • Cofactor: NADPH (200 µM final).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

  • Detection Kit: Cisbio HTRF Cortisol Kit (or equivalent).

3.2 Step-by-Step Workflow
  • Compound Dispense: Acoustic dispense 20 nL of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (10-point dose response, 10 µM top conc) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of 11β-HSD1 microsomal prep in Assay Buffer. Incubate 10 min at RT to allow inhibitor binding.

  • Substrate Trigger: Add 5 µL of Substrate Mix (400 nM Cortisone + 400 µM NADPH).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Quench & Detect: Add 10 µL of Detection Mix (Anti-Cortisol-Cryptate + Cortisol-d2 in lysis buffer). The lysis buffer stops the enzymatic reaction.

  • Equilibration: Incubate 2 hours at RT (dark).

  • Readout: Read on an HTRF-compatible reader (e.g., PHERAstar). Excitation: 337 nm; Emission: 665 nm (FRET) and 620 nm (Donor).

3.3 Data Calculation

Calculate the HTRF Ratio:



  • Plot Ratio vs. log[Inhibitor].

  • Note: The signal is inversely proportional to enzyme activity. Use a standard curve to interpolate [Cortisol] produced if absolute conversion rates are needed.

Protocol B: Kinetic NADPH Autofluorescence (Mechanism of Action)

Purpose: To determine if the inhibition is Competitive, Non-Competitive, or Uncompetitive. Principle: NADPH is fluorescent (Ex 340nm / Em 460nm), while NADP+ is not. We monitor the decrease in fluorescence as the reaction proceeds.

4.1 Plate Setup (96-well Black Clear-Bottom)

Design a matrix of Substrate concentrations vs. Inhibitor concentrations.

VariableConditions
[Cortisone] 0, 0.5, 1, 2, 5, 10, 20 µM (spanning Km)
[Inhibitor] 0 (DMSO), 0.5x IC50, 1x IC50, 2x IC50
Replicates Duplicate
4.2 Workflow
  • Buffer Prep: 100 mM Phosphate Buffer (pH 7.4), 1 mM MgCl2.

  • Background Blank: Wells containing Buffer + NADPH only (no enzyme).

  • Enzyme/Inhibitor Pre-incubation:

    • Mix 40 µL Enzyme (20 µg/mL final) + 10 µL Inhibitor.

    • Incubate 15 min at 37°C.

  • Start Reaction: Inject 50 µL Substrate Mix (Cortisone + 500 µM NADPH).

  • Kinetic Read: Immediately read Fluorescence (Ex340/Em460) every 30 seconds for 20 minutes.

4.3 Analysis (Lineweaver-Burk)
  • Calculate initial velocities (

    
    ) from the linear portion of the decay curves (RFU/min).
    
  • Plot

    
     vs 
    
    
    
    for each inhibitor concentration.
  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases). Most likely for this scaffold.
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Uncompetitive: Parallel lines.

Visualizing the Assay Logic

G Compound 2-(1,2-Thiazol-5-yl) cyclopentan-1-ol Target 11β-HSD1 Enzyme (Microsomes) Compound->Target Binds Active Site Reaction Enzymatic Reduction (37°C, 60 min) Compound->Reaction Inhibits Target->Reaction Substrate Cortisone + NADPH Substrate->Reaction Product Cortisol + NADP+ Reaction->Product Conversion HTRF HTRF Detection (Anti-Cortisol-Cryptate + d2-Cortisol) Product->HTRF Competes with tracer Signal Readout: Low FRET = High Activity High FRET = Inhibition HTRF->Signal Quantification

Figure 1: Workflow for the HTRF-based competitive inhibition assay targeting 11β-HSD1.

Troubleshooting & Optimization
  • Solubility Crash: If the isothiazole precipitates in aqueous buffer, add 0.01% Triton X-100 to the assay buffer. This also prevents non-specific inhibition by aggregate formation.

  • Fluorescence Interference: Isothiazoles can sometimes fluoresce in the blue region. Run a "Compound Only" control in the Kinetic Assay (Protocol B) to check for interference at 460 nm. If interference exists, switch to the HTRF method (Protocol A) which uses time-resolved fluorescence to eliminate short-lived background autofluorescence.

  • Potency Shift: If IC50 varies significantly between pre-incubation times (0 min vs 30 min), the compound may be a slow-binding inhibitor or a covalent modifier (less likely with the alcohol, but possible if the isothiazole ring is activated).

References
  • Scott, J. S., et al. (2012). "Discovery of a potent, selective, and orally bioavailable 11β-HSD1 inhibitor." Journal of Medicinal Chemistry. Link

  • Cisbio Bioassays. (2023). "Cortisol HTRF Assay Kit - Application Note." Revvity. Link

  • Boyle, C. D., et al. (2009). "Optimization of a series of 11β-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. Link

Application Note: In Vitro Characterization & Screening of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (TCP-1)

[1]

Abstract & Compound Profile

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (TCP-1) represents a hybrid scaffold combining a lipophilic cyclopentanol fragment with a bioactive isothiazole ring. Unlike their 1,3-thiazole counterparts, 1,2-thiazoles (isothiazoles) possess a weaker N-S bond, making them electrophilic and prone to cleavage by cellular nucleophiles (e.g., cysteine, glutathione).

This distinct chemical reactivity dictates the experimental design. Researchers must account for potential covalent protein binding and oxidative stress induction during cell culture profiling. This guide provides a self-validating workflow to determine the compound's therapeutic window and mechanism of action (MoA).

Key Physicochemical Considerations
PropertyAssessmentExperimental Implication
Lipophilicity Moderate/HighRequires DMSO/Ethanol stocks; potential for plastic binding.
Electrophilicity High (N-S bond)CRITICAL: May react with media supplements containing thiols (e.g.,

-mercaptoethanol).
Solubility Low in aqueous mediaStepwise dilution required to prevent precipitation in media.

Experimental Workflow (Logic Map)

The following diagram outlines the decision matrix for testing TCP-1, ensuring that stability issues are ruled out before efficacy data is generated.

TCP1_WorkflowStartCompound Receipt: TCP-1SolubilityStep 1: Solubility & Stability(DMSO Stock + Media Check)Start->Solubility Weigh & DissolveThiolCheckStep 2: Thiol Reactivity Test(Ellman's Reagent / GSH)Solubility->ThiolCheck If solubleToxScreenStep 3: Cytotoxicity Screen(MTT/CCK-8 in HepG2/HeLa)ThiolCheck->ToxScreen If stable < 2hDecisionIs IC50 < 10 µM?ToxScreen->Decision Calculate IC50MoA_OxidativePath A: Oxidative Stress(ROS/GSH Depletion)Decision->MoA_Oxidative Yes (Rapid onset)MoA_TargetPath B: Target Engagement(Washout/Kinase Assay)Decision->MoA_Target Yes (Delayed onset)RedesignStop: Low Potency / High ToxDecision->Redesign No

Figure 1: Strategic workflow for TCP-1 characterization. Note the early insertion of Thiol Reactivity testing due to the isothiazole moiety.

Pre-Analytical Protocols

Stock Solution Preparation

Isothiazoles are generally hydrophobic. Improper solubilization leads to micro-precipitation, causing false negatives in absorbance-based assays.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) , Grade

    
     99.9%.
    
  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM)

      
       Volume (mL) 
      
      
      MW] / 1000.
  • Storage: Aliquot into amber glass vials (isothiazoles can be light-sensitive) and store at -20°C. Do not freeze/thaw more than 3 times.

Media Compatibility Check (The "Cloud Point" Test)

Before adding cells, validate the maximum soluble concentration in culture media.

  • Pipette 100 µL of complete media (DMEM + 10% FBS) into a clear 96-well plate.

  • Add TCP-1 to reach 100 µM, 50 µM, and 10 µM (keep DMSO < 0.5%).

  • Incubate at 37°C for 4 hours.

  • Readout: Inspect under a phase-contrast microscope (20x).

    • Pass: Solution is clear.

    • Fail: Crystalline needles or "oily" droplets visible. Action: Reduce max concentration.

Primary Cytotoxicity Protocol (MTT Assay)

Objective: Determine the IC50 of TCP-1 in a metabolically active cell line (e.g., HepG2 for metabolic competence or HCT116 for general sensitivity).

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).[1]

Procedure:

  • Seeding: Seed cells at 5,000–8,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare 2x serial dilutions of TCP-1 in media (Range: 100 µM to 0.1 µM).

    • Control 1 (Vehicle): 0.5% DMSO only.

    • Control 2 (Positive): Staurosporine (1 µM) or Doxorubicin.

    • Add 100 µL of treatment media per well.[1] Incubate for 48 hours .

  • Labeling:

    • Add 10 µL MTT reagent per well.

    • Incubate 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Viability:

Mechanistic Validation: Thiol Reactivity & ROS

Scientific Rationale: The 1,2-thiazole ring is a known "soft" electrophile. If TCP-1 shows toxicity, it is vital to distinguish between specific target inhibition and non-specific "thiol depletion" (which causes oxidative stress).

ROS Generation Assay (DCFDA)

This assay determines if TCP-1 kills cells by generating Reactive Oxygen Species (ROS).

Protocol:

  • Probe Loading: Wash cells with PBS. Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 min.

  • Wash: Remove DCFDA, wash 1x with PBS.

  • Treatment: Add TCP-1 (at IC50 concentration) in phenol-red free media.

  • Kinetics: Measure Fluorescence immediately (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

    • Interpretation: A sharp increase in fluorescence >1.5x vs. control indicates oxidative stress is a primary driver of toxicity.

Mechanism Diagram (Isothiazole Reactivity)

MoA_IsothiazoleTCP1TCP-1(Electrophile)ComplexTCP-1-GSH Adduct(Ring Cleavage)TCP1->Complex Nucleophilic Attack(S-N bond break)GSHCellular GSH(Nucleophile)GSH->ComplexROSROS AccumulationComplex->ROS GSH DepletionApoptosisApoptosis(Mitochondrial)ROS->Apoptosis Cytochrome C Release

Figure 2: Potential mechanism of toxicity via Glutathione (GSH) depletion. Isothiazole rings can undergo ring-opening upon attack by cellular thiols.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in wells Compound insolubilityLower max concentration to 50 µM; Ensure DMSO < 0.5%.
High background in MTT Reductive activity of TCP-1Use CellTiter-Glo (ATP) assay instead; isothiazoles can chemically reduce MTT without cells.
Loss of potency over time Hydrolysis of isothiazolePrepare fresh dilutions immediately before use; do not store diluted media.
Steep Dose-Response Covalent bindingCharacteristic of irreversible inhibitors. Perform a "Washout Assay" to confirm.

References

  • Isothiazole Chemistry & Biological Activity

    • Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. (2007). Chemistry of biologically active isothiazoles. Bioorganic & Medicinal Chemistry . Link

  • Thiol Reactivity of Isothiazolones

    • Collier, P. J., et al. (1990). Mechanism of inhibition of isothiazolinones. Journal of Applied Bacteriology . Link

  • Standard Cytotoxicity Protocols

    • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet] . Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • ROS Detection Methods

    • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen species for biological data. Free Radical Biology and Medicine . Link

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-CYC-05 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Purification Challenge

Welcome to the technical guide for isolating 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol . This intermediate presents a "perfect storm" of purification challenges common in fragment-based drug discovery:

  • Amphiphilic Nature: The lipophilic cyclopentane ring contrasts with the polar hydroxyl group and the basic isothiazole nitrogen.

  • Stereochemical Complexity: The molecule possesses two contiguous chiral centers, resulting in two diastereomeric pairs (cis and trans), each consisting of two enantiomers.

  • Chemical Sensitivity: The isothiazole N-S bond is susceptible to reductive cleavage under harsh conditions.

This guide moves beyond standard protocols to address the specific physicochemical interactions driving the separation of these isomers.

Module 1: Work-up & Crude Isolation

Objective: Remove reaction byproducts (metal salts, drying agents) without degrading the isothiazole ring or inducing dehydration.

Critical Protocol: Emulsion Management

The isothiazole nitrogen can coordinate with metal ions (Mg, Li, Pd) used in synthesis (e.g., Grignard addition or cross-coupling), leading to persistent emulsions.

Issue Root Cause Technical Solution
Persistent Emulsion Metal-Isothiazole coordination stabilizes the interface.Rochelle's Salt Wash: Use sat. aq. Potassium Sodium Tartrate.[1] Stir vigorously for 30-60 mins until layers clarify.
Product Loss to Aqueous The alcohol is moderately polar.Salting Out: Saturate the aqueous layer with NaCl before back-extracting with EtOAc (3x).
Decomposition Acid sensitivity of the N-S bond.Buffer Control: Avoid strong acids (HCl). Quench reactions with sat.

(pH ~5-6) rather than strong mineral acids.

Module 2: Diastereomer Separation (Flash Chromatography)

Objective: Separate the cis-diastereomer from the trans-diastereomer.

The Separation Logic (Mechanistic Insight)
  • Cis-Isomer: Likely forms an intramolecular Hydrogen bond between the hydroxyl proton and the isothiazole nitrogen. This "locks" the conformation, hides the polar groups, and typically makes the cis isomer less polar (higher

    
     on silica).
    
  • Trans-Isomer: The hydroxyl and isothiazole are anti-periplanar. Both polar groups are exposed to the silica stationary phase, making the trans isomer more polar (lower

    
    ).
    
Step-by-Step Protocol
  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

  • Modifier (Crucial): Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? The isothiazole nitrogen is weakly basic and will interact with acidic silanols on the silica, causing peak tailing. TEA blocks these sites.

  • Gradient:

    • 0–5 min: 5% B (Isocratic)

    • 5–20 min: 5%

      
       40% B (Linear Gradient)
      
    • Note: The cis isomer typically elutes first.

Workflow Visualization

PurificationWorkflow cluster_legend Key Interaction start Crude Reaction Mixture workup Work-up: Rochelle's Salt + EtOAc (Remove Metals) start->workup tlc TLC Analysis (Check for 2 spots: Cis/Trans) workup->tlc flash Flash Chromatography (Silica + 1% TEA) tlc->flash If u0394Rf > 0.1 cis Fraction A: Cis-Isomer (Intramolecular H-bond -> Less Polar) flash->cis Early Elution trans Fraction B: Trans-Isomer (Exposed Polar Groups -> More Polar) flash->trans Late Elution chiral Chiral Resolution (Module 3) cis->chiral If enantiopure required trans->chiral legend Isothiazole N interacts with Silica Silanols Requires TEA blocker

Caption: Workflow for separating diastereomers based on polarity differences induced by intramolecular H-bonding.

Module 3: Enantiomer Resolution (Chiral HPLC)

Objective: Separate the enantiomers (e.g.,


 from 

) of the isolated diastereomer.
Recommended Systems

Since the molecule contains both an alcohol (H-bond donor/acceptor) and a heterocycle (pi-pi interactions), Polysaccharide-based columns are the industry standard here.

Parameter Condition Set A (Normal Phase) Condition Set B (Polar Organic)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane / IPA (90:10)Acetonitrile / MeOH (95:5)
Modifier 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 254 nm (Isothiazole abs.)UV @ 254 nm

Technical Note: If the isothiazole ring causes strong retention on Amylose (AD-H), switch to Cellulose (OD-H) which often provides better shape recognition for 5-membered heterocycles.

Module 4: Troubleshooting & FAQs

Q1: My compound is streaking/tailing on the column. Why?

A: This is a classic "Nitrogen-Silanol" interaction. The isothiazole nitrogen is basic enough to hydrogen bond with the acidic protons of the silica gel.

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase.
    
  • Alternative: Switch to Neutral Alumina stationary phase if the compound is acid-sensitive.

Q2: I see a third spot on TLC that wasn't there before. Is it decomposing?

A: It is likely dehydration . The tertiary/secondary alcohol on a cyclopentane ring can dehydrate to form the alkene, especially if the workup was acidic or the rotovap bath was too hot (>45°C).

  • Check: Run an NMR. An alkene proton signal around 5.5–6.5 ppm confirms dehydration.

  • Prevention: Keep water baths <40°C and ensure the crude is pH neutral before concentration.

Q3: The Cis and Trans isomers are co-eluting. How do I improve resolution?

A: If Hexane/EtOAc fails, change the selectivity mechanism.

  • Try DCM/MeOH (98:2): Dichloromethane interacts differently with the heterocycle's dipole.

  • Try Toluene/EtOAc: Toluene provides pi-pi interaction with the isothiazole ring, often pulling the isomers apart based on how accessible the ring is in the cis vs trans conformation.

Decision Tree: Poor Separation

Troubleshooting problem Problem: Poor Separation check_tailing Is peak tailing? problem->check_tailing tailing_yes Add 1% TEA or switch to Alumina check_tailing->tailing_yes Yes tailing_no Check u0394Rf check_tailing->tailing_no No delta_low u0394Rf < 0.1 tailing_no->delta_low solvent_change Change Solvent Class: Try Toluene/EtOAc delta_low->solvent_change

Caption: Troubleshooting logic for resolving co-eluting isomers.

References

  • Isothiazole Chemistry & Stability

    • Review on Isothiazoles: Detailed analysis of the 1,2-thiazole ring stability, basicity, and reactivity.
    • Source:

  • Chromatography of Heterocyclic Alcohols

    • Flash Chromatography Guide: Strategies for purifying basic nitrogen heterocycles and preventing silanol interactions.
    • Source:

  • Separation of Diastereomers (Cis/Trans)

    • Mechanistic Insight: General principles of separating cis and trans cyclic alcohols via chromatography based on polarity and H-bonding.
    • Source:

  • Isothiazole Safety Data

    • Handling Precautions: Safety protocols for handling isothiazole derivatives (flammability, toxicity).[1]

    • Source:

Sources

Optimizing reaction conditions for thiazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Synthesis & Optimization

Welcome to the Advanced Heterocycle Synthesis Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Thiazole Ring Formation

Introduction: Beyond the Textbook

Thiazoles are the backbone of modern medicinal chemistry, appearing in critical pharmacophores from Ritonavir to Dasatinib. However, the gap between a textbook Hantzsch synthesis and a high-yield industrial process is often filled with tar, sulfur stench, and regioisomeric impurities.

This guide is not a lecture; it is a troubleshooting engine. We focus on the two dominant methodologies: the classical Hantzsch Condensation and the modern Oxidative Cyclization .

Part 1: The Hantzsch Synthesis (The Workhorse)

The reaction of


-haloketones with thioamides (or thioureas) remains the gold standard. However, it is prone to "crashing out" as an amorphous solid or degrading into dark polymers if the acidity is uncontrolled.
Mechanistic Workflow

Understanding the failure points requires visualizing the invisible intermediates.

HantzschMechanism Start α-Haloketone + Thioamide Inter1 S-Alkylation (Kinetic Control) Start->Inter1 Nu- Attack Side1 Polymerization (Dark Tar) Start->Side1 Old Reagents/Heat Inter2 Hydroxy-thiazoline Intermediate Inter1->Inter2 Cyclization Side2 Isomerization (Imino-form) Inter1->Side2 High Acidity Product Thiazole Salt Inter2->Product Dehydration (-H2O)

Figure 1: Critical path analysis of Hantzsch synthesis. Note that the dehydration step is often the bottleneck.

Troubleshooting & Optimization (Q&A)

Q: My reaction mixture turned into a black, intractable tar. What happened? A: This is the classic signature of polymerized


-haloketones. These reagents are potent lachrymators and highly unstable.
  • The Fix: Do not use stored

    
    -haloketones. Switch to a one-pot protocol  where you generate the 
    
    
    
    -haloketone in situ using the parent ketone and NBS (N-bromosuccinimide) or Iodine, then immediately add the thioamide [1].
  • The Rescue: If you must use isolated haloketones, recrystallize them immediately before use or filter through a short silica plug to remove acidic impurities that catalyze polymerization.

Q: I see conversion by TLC, but the yield is <40%. Where is my product? A: It is likely trapped as the hydrobromide/hydrochloride salt, which is water-soluble and often discarded during the aqueous workup.

  • The Fix: The Hantzsch product is basic. After the reaction, you must basify the aqueous layer (pH 8-9) using saturated NaHCO₃ or NH₄OH to liberate the free base before extraction with EtOAc or DCM [2].

Q: I am getting a mixture of Regioisomers (Amino-thiazole vs. Imino-dihydrothiazole). A: This is pH-dependent tautomerism.

  • The Science: In strongly acidic media (e.g., using HCl salts of reagents without buffering), the reaction favors the kinetic imino product.

  • The Fix: Add a mild base like NaOAc (1.0 eq) or use Ethanol/Water mixtures which buffer the hydrohalic acid generated during the reaction [3].

Part 2: Oxidative Cyclization (The Modern Approach)

When


-haloketones are too unstable or unavailable, oxidative cyclization of enamines or ketones with thiourea/iodine is the superior route.
Comparative Data: Solvent & Catalyst Effects
ParameterStandard ConditionsGreen/Optimized ConditionsNotes
Solvent Ethanol (Reflux)Water or PEG-400Water often accelerates reaction via hydrophobic effect [4].
Catalyst None (Thermal)

-Cyclodextrin or I₂
Iodine acts as both oxidant and Lewis acid.
Time 4-12 Hours10-40 Minutes (Microwave)Microwave irradiation suppresses side reactions [5].
Yield 60-75%85-95%Cleaner profiles in aqueous media.
Troubleshooting Oxidative Protocols

Q: The reaction stalls with unreacted sulfur/thioamide remaining. A: The oxidant is likely consumed by side reactions.

  • The Fix: If using Iodine (

    
    ), ensure a slight excess (1.1 eq). If using Copper salts (CuCl₂), oxygen is required to regenerate the catalyst cycle—ensure the reaction is open to air or bubbled with 
    
    
    
    .

Q: How do I remove the smell of unreacted thioamide/sulfur during purification? A: Sulfur contaminants are non-polar and streak on columns.

  • The Trick: Treat the crude reaction mixture with aqueous bleach (NaOCl) for 10 minutes before workup. This oxidizes unreacted sulfur species to water-soluble sulfates, eliminating the smell and simplifying chromatography.

Part 3: Validated Experimental Protocols

Protocol A: Green One-Pot Synthesis (Water-Based)

Best for: Rapid library generation, avoiding lachrymators.

  • Reagents: Combine Ketone (1.0 mmol), Thiourea/Thioamide (1.1 mmol), and Iodine (

    
    , 1.1 mmol).
    
  • Solvent: Add water (3 mL). Add Sodium Dodecyl Sulfate (SDS, 10 mol%) as a surfactant if reactants are highly lipophilic.

  • Reaction: Heat at 80°C for 2 hours (or microwave at 100°C for 15 mins).

  • Workup: Cool to RT. Add sat.

    
     (to quench iodine) and sat. 
    
    
    
    (to basify).
  • Isolation: The product usually precipitates. Filter and wash with cold water. Recrystallize from EtOH.

Protocol B: Modified Hantzsch (Buffered)

Best for: Acid-sensitive substrates.

  • Setup: Dissolve Thioamide (1.0 eq) in EtOH (0.5 M).

  • Addition: Add

    
    -bromoketone (1.0 eq) and Sodium Acetate (1.2 eq).
    
  • Process: Stir at RT for 30 mins, then reflux for 2 hours.

  • Observation: A white precipitate (NaBr) will form, indicating condensation is proceeding.

  • Isolation: Evaporate EtOH. Resuspend in water.[1][2] Basify with

    
    . Extract with DCM.
    

Part 4: Decision Matrix

Use this logic flow to select the correct method for your substrate.

DecisionTree Start Start: Select Substrate Q1 Is the α-Haloketone Stable/Available? Start->Q1 Method1 Standard Hantzsch (Protocol B) Q1->Method1 Yes Q2 Is the substrate Acid Sensitive? Q1->Q2 No Method2 One-Pot Oxidative (Protocol A) Q1->Method2 No (Unstable Haloketone) Method3 Hantzsch + NaOAc Buffer Method1->Method3 If Low Yield/Tars Q2->Method2 No (Robust)

Figure 2: Method selection strategy based on substrate stability.

References

  • BenchChem. (2025).[3][4][5] Troubleshooting Hantzsch Thiazole Synthesis: Low Yield and Side Products. Retrieved from

  • Royal Society of Chemistry. (2021). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1,2,4]triazoles.[6][7] Organic & Biomolecular Chemistry.[5][8][9] Retrieved from

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[5][10] J. Chem. Soc., Perkin Trans.[10] 1. Retrieved from

  • ResearchGate. (2025). Green synthetic strategies toward thiazoles: a sustainable approach.[9][11][12] Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC.[1] Retrieved from

Sources

Technical Support Center: Scaling Up the Production of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. Our goal is to provide practical, in-depth solutions to common challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing-scale production.

Overview of a Common Synthetic Pathway

The synthesis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol presents unique challenges due to the formation of the five-membered cyclopentanol ring and the thiazole heterocycle.[1][2] A robust and scalable approach often involves the construction of the thiazole ring onto a cyclopentane backbone. The Hantzsch thiazole synthesis is a classic and reliable method for this transformation.[3][4]

A logical and frequently employed synthetic workflow is outlined below. This multi-step process is designed to control regiochemistry and provide a clear path for purification and scale-up.

G cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Thiazole Formation (Hantzsch Synthesis) cluster_2 Step 3: Reduction of Ketone A Cyclopentanone B 2-Bromocyclopentan-1-one A->B Br₂ or NBS D 2-(1,2-Thiazol-5-yl)cyclopent-2-en-1-one B->D C Thioformamide C->D E 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (Target Molecule) D->E NaBH₄ or H₂/Catalyst

Caption: Proposed synthetic workflow for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues that frequently arise during the scale-up process, providing explanations and actionable solutions.

Reaction Kinetics & Yield

Q1: We are experiencing a significant drop in yield for the Hantzsch thiazole formation (Step 2) when moving from a 1L flask to a 50L reactor. What is the primary cause?

A1: This is a classic scale-up challenge rooted in changes to the surface-area-to-volume ratio.[5]

  • Causality: In a small flask, heat dissipation is efficient. In a large reactor, the reaction's exothermic heat cannot escape as quickly, leading to localized "hot spots." This can cause thermal degradation of your starting materials, intermediates, or the final product. Furthermore, inefficient mixing in larger vessels can lead to localized high concentrations of reactants, promoting side reactions.[6]

  • Solutions:

    • Controlled Reagent Addition: Instead of adding the 2-bromocyclopentan-1-one all at once, add it slowly over several hours using a dosing pump. This keeps the instantaneous concentration of reactants low and allows the reactor's cooling system to manage the heat output.

    • Improve Mixing: Evaluate the stirrer design. An anchor or paddle stirrer might be insufficient. A turbine or propeller stirrer can create better top-to-bottom turnover and prevent dead zones.[6]

    • Reaction Dilution: While counterintuitive, increasing the solvent volume can help manage the exotherm by providing a larger thermal mass to absorb the heat generated.

    • Lower Initial Temperature: Start the reaction at a lower temperature than in the lab protocol to compensate for the slower heat removal at scale.

Q2: During the bromination of cyclopentanone (Step 1), we are seeing an increase in a di-brominated byproduct. How can we improve selectivity?

A2: Over-reaction is common when scaling up halogenations due to mixing and concentration issues.

  • Causality: The formation of the desired 2-bromocyclopentan-1-one can be as fast or slower than the formation of the 2,5-dibromocyclopentan-1-one byproduct. If bromine is not dispersed quickly, localized areas will have a high bromine-to-cyclopentanone ratio, favoring di-bromination.

  • Solutions:

    • Reverse Addition: Add the cyclopentanone to the bromine solution (or NBS suspension). This ensures that bromine is always the limiting reagent at the point of reaction, suppressing over-bromination.

    • Temperature Control: Conduct the reaction at the lowest practical temperature to slow down the reaction rate, allowing more time for mixing to occur before the reaction completes.

    • Use a Bromine Carrier: Consider using a reagent like pyridinium tribromide, which releases bromine more slowly into the reaction mixture.

Purification & Isolation

Q3: The final product, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, is an oil that is difficult to crystallize at a large scale, and chromatography is not economically viable. What are our options?

A3: Isolation of non-crystalline products is a major hurdle. Focus should shift to alternative purification techniques.

  • Causality: The presence of stereoisomers and minor impurities can inhibit crystallization by disrupting the crystal lattice formation. Oils also present handling challenges at scale.

  • Solutions:

    • Salt Formation: If your molecule has a basic nitrogen (the thiazole ring is weakly basic), you can attempt to form a salt with an acid like HCl, H₂SO₄, or an organic acid like citric or tartaric acid. Crystalline salts are often much easier to form, handle, and purify by recrystallization. The free base can be regenerated in a final step if required.

    • Distillation: Investigate high-vacuum distillation (short-path distillation). This is a scalable method for purifying thermally stable, high-boiling oils. You must first confirm the thermal stability of your compound to avoid decomposition.[7]

    • Liquid-Liquid Extraction: Design a multi-stage extraction process based on pH. For example, dissolve the crude oil in a non-polar solvent (like toluene) and wash with an acidic aqueous solution to protonate and extract the product. Then, basify the aqueous layer and re-extract the purified product into a fresh organic solvent.

Process Safety & Handling

Q4: The use of thioformamide in Step 2 is a major safety concern at the kilogram scale due to its toxicity. Are there safer alternatives?

A4: Reagent choice is critical for a safe and scalable process.[8] While thioformamide is effective, its hazard profile warrants investigation into alternatives.

  • Causality: Highly toxic or unstable reagents that are manageable in a lab fume hood become a significant operational risk in a plant setting, requiring specialized handling equipment and procedures.

  • Solutions:

    • In-Situ Generation: Explore methods to generate the thioamide in situ from a less hazardous precursor.

    • Alternative Reagents: The Hantzsch synthesis can be performed with other thio-reagents like thiourea or its derivatives, which might lead to an amino-thiazole that could be subsequently modified.[9] This would, however, add steps to the synthesis.

    • Process Engineering Controls: If no alternative is viable, a thorough process hazard analysis (PHA) is mandatory. This involves using closed-system transfers, dedicated scrubbers for off-gases, and ensuring all personnel have appropriate personal protective equipment (PPE).[5]

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis? A: The key CPPs are:

  • Temperature: For controlling reaction rates and preventing side reactions/decomposition.[5]
  • Reagent Addition Rate: Crucial for managing exotherms and maintaining selectivity.
  • Stirring Speed/Power: To ensure homogeneity and efficient heat/mass transfer.[6]
  • pH: During workup and extractions to ensure the product is in the correct phase and stable.

Q: Our lab process uses dichloromethane (DCM) as a solvent. What are better, "greener" alternatives for production scale? A: DCM is often avoided in large-scale production due to environmental and health concerns. Good alternatives with different properties include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and DCM with a higher boiling point and better stability.
  • Toluene: A common, cost-effective non-polar solvent for extractions and reactions.
  • Cyclopentyl methyl ether (CPME): Offers a good safety profile and high boiling point.
  • For the Hantzsch synthesis, polar aprotic solvents like DMF or NMP are sometimes used, but their high boiling points can make removal difficult. Polar protic solvents like isopropanol or ethanol can also be effective and are generally preferred for their lower toxicity.[10]

Q: What analytical methods should we have in place for in-process controls (IPCs) and final product release? A: A robust analytical package is essential:

  • IPCs:
  • TLC or UPLC/HPLC: To monitor reaction completion and check for the formation of byproducts.
  • GC: To check for the consumption of volatile starting materials.
  • Final Release:
  • HPLC: For purity analysis and quantification of impurities.
  • ¹H and ¹³C NMR: To confirm the structure of the final compound.
  • Mass Spectrometry (MS): To confirm the molecular weight.
  • Karl Fischer Titration: To determine water content.
  • GC Headspace: To quantify residual solvents.

Key Experimental Protocols (Pilot Scale Example)

Protocol 1: Synthesis of 2-Bromocyclopentan-1-one (Step 1)
  • Charge a 100L glass-lined reactor with cyclopentanone (5.0 kg, 59.4 mol) and 25L of isopropanol.

  • Cool the reactor jacket to 0-5 °C.

  • In a separate vessel, prepare a solution of bromine (9.0 kg, 56.3 mol) in 10L of isopropanol.

  • Slowly add the bromine solution to the reactor via a dosing pump over 4-6 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.

  • Take an IPC sample to check for the disappearance of bromine color and consumption of cyclopentanone by GC.

  • Quench the reaction by slowly adding 20L of a 10% aqueous sodium bisulfite solution.

  • Proceed with aqueous workup and solvent extraction.

Protocol 2: Hantzsch Thiazole Synthesis and Reduction (Steps 2 & 3)

This protocol combines the cyclization and reduction into a streamlined "one-pot" process to improve efficiency, a common strategy in process chemistry.

G start Start: Charge Reactor charge_thio Charge Thioformamide & Ethanol start->charge_thio cool Cool to 0-5 °C charge_thio->cool add_bromo Slowly Add 2-Bromocyclopentanone Solution (Maintain T < 10 °C) cool->add_bromo ipc1 IPC Check (UPLC): Confirm Thiazole Intermediate Formation add_bromo->ipc1 ipc1->add_bromo Fail (Continue Stirring) warm Warm to 20-25 °C ipc1->warm Pass add_nabh4 Portion-wise Addition of NaBH₄ (Maintain T < 30 °C) warm->add_nabh4 ipc2 IPC Check (UPLC): Confirm Reduction Complete add_nabh4->ipc2 ipc2->add_nabh4 Fail (Add more NaBH₄) quench Quench with Water/Acid ipc2->quench Pass workup Aqueous Workup & Extraction quench->workup end End: Crude Product Isolation workup->end

Caption: Troubleshooting decision tree for the one-pot synthesis/reduction.

  • Thiazole Formation:

    • Charge the 100L reactor with thioformamide (3.4 kg, 55.6 mol) and 40L of ethanol.

    • Cool the mixture to 0-5 °C.

    • Slowly add the crude 2-bromocyclopentan-1-one solution from the previous step over 3-4 hours, keeping the temperature below 10 °C.

    • Stir for 5-8 hours at 10 °C. Monitor by UPLC until the bromoketone is consumed.

  • Reduction:

    • Once the cyclization is complete, slowly add sodium borohydride (NaBH₄) (1.5 kg, 39.6 mol) in small portions, ensuring the internal temperature does not exceed 30 °C due to hydrogen gas evolution.

    • Stir for 3-4 hours at room temperature. Monitor by UPLC until the ketone intermediate is consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding 20L of water, followed by acidification with 2M HCl to pH ~5.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with 2-MeTHF (3 x 20L).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo to yield the crude product as an oil.

Data Summary: Lab vs. Pilot Scale Comparison

ParameterLab Scale (250 mL Flask)Pilot Scale (50L Reactor)Key Rationale for Change
Batch Size (Cyclopentanone) 10 g2.5 kg250x Scale-Up Factor
Solvent Volume 100 mL25 LMaintained 10 vol dilution for thermal mass.
Reagent Addition Time 5 minutes3 - 5 hoursCritical for controlling exotherm and selectivity.[5][6]
Reaction Temperature 25 °C (ambient)0 - 10 °CLower temperature to compensate for poor heat transfer.
Mixing Magnetic StirrerOverhead Turbine StirrerEnsures homogeneity in the larger volume.[6]
Typical Yield (Overall) 65 - 75%55 - 65%A slight drop is expected; focus is on consistency.[7]
Purification Method Silica Gel ChromatographyVacuum Distillation / Salt FormationScalable and economically viable methods.

References

  • Frontiers in Chemistry. (2020). Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts. [Link]

  • RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. [Link]

  • National Institutes of Health (NIH). (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. [Link]

  • PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. [Link]

  • RSC Publishing. (1982). CENTENARYLECTURE Cyclopentanoids : A Challenge for New Methodology*. [Link]

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. [Link]

  • Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?. [Link]

  • National Institutes of Health (NIH). (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]

  • Asahi Glassplant Inc. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. [Link]

  • Kuey. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • Organic Chemistry Portal. (2022). Thiazole synthesis. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

  • National Institutes of Health (NIH). (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Link]

Sources

Improving the selectivity of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol for its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isothiazole-Cyclopentane Scaffold Optimization Subject: Improving Selectivity of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Executive Summary: The Scaffold Challenge

You are working with a 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol core. This is a classic "privileged scaffold" often used as a bioisostere for phenyl-cyclopentanes to improve solubility or introduce specific hydrogen-bonding vectors.

However, this scaffold suffers from a common "Selectivity Trap":

  • Lipophilic Promiscuity: The hydrophobic cyclopentane ring often drives non-specific hydrophobic collapse in off-target pockets.

  • Stereochemical Ambiguity: The 1,2-disubstitution pattern creates cis/trans diastereomers and enantiomers. If you are testing a racemate or undefined diastereomer, your selectivity data is likely an artifact of the most potent (but potentially least selective) isomer.

  • Isothiazole Reactivity: The N-S bond is a metabolic soft spot (reductive ring opening) and can interact promiscuously with cysteine-rich domains in off-targets.

Below is your troubleshooting guide, structured to isolate and resolve these selectivity issues.

Part 1: Diagnostic & Troubleshooting (FAQ Format)

Issue 1: "My potency is consistent, but my Selectivity Index (SI) against the nearest homolog is stuck below 10-fold."

Diagnosis: You are likely relying on the "Core Binding Mode" (the isothiazole-cyclopentane interaction) which is conserved across the protein family. You lack a "Selectivity Vector."

Troubleshooting Protocol:

  • Step 1: The Vector Scan. The C-3 and C-4 positions of the isothiazole ring are your primary exit vectors.

    • Action: Synthesize a small library substituted at C-3 (e.g., -CH3, -CF3, -Cyclopropyl).

    • Rationale: In many GPCRs (like Adenosine) and enzymes (like 11β-HSD1), the pocket deepens or narrows distinctively at this vector. A substituent here can act as a "steric gatekeeper," clashing with the smaller pocket of the off-target while fitting the target.

  • Step 2: Rigidification.

    • Action: Check if your cyclopentane ring is puckering into a shape that fits the off-target. Introduce a gem-dimethyl group or a fluorine on the cyclopentane ring to lock the conformation.

Issue 2: "I see significant batch-to-batch variation in selectivity data."

Diagnosis: Variable Diastereomeric Ratio (dr) or Enantiomeric Excess (ee).

  • The Science: The 1,2-relationship implies cis (substituents on same face) and trans (opposite faces) isomers.

    • Cis-isomer: Allows intramolecular H-bonding between the Cyclopentanol -OH and the Isothiazole -N. This creates a compact, "closed" conformation.

    • Trans-isomer: Forces an "open" conformation.[1]

  • The Fix: You must separate these before selectivity profiling. One isomer usually drives potency, while the other drives off-target noise.

Protocol: Chiral Resolution Workflow

  • Analytical Check: Run Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H or OD-H column.

  • Validation: If you are testing a mixture, stop. Isolate the four isomers (Cis-1, Cis-2, Trans-1, Trans-2).

  • Retest: Often, the "active" isomer is highly selective, but the "inactive" isomer binds to the off-target, ruining your mixture's data.

Issue 3: "The compound inhibits CYP450 enzymes (High Clearance)."

Diagnosis: The Isothiazole Nitrogen (N-2) is coordinating with the Heme iron of CYP enzymes, or the lipophilicity (LogP) is too high (>3.5).

Troubleshooting Protocol:

  • Steric Shielding: Place a substituent (Methyl/Chloro) at the C-3 position of the isothiazole. This sterically hinders the Nitrogen, preventing it from coordinating with the CYP Heme iron.

  • Polarity Shift: The cyclopentane ring is a "grease ball." Add a polar handle (e.g., convert a -CH2- to an ether -O- or sulfone) to lower LogP below 3.0.

Part 2: The Optimization Workflow (Visualized)

This diagram outlines the logical flow for "rescuing" a promiscuous hit based on this scaffold.

OptimizationWorkflow Hit Hit: 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (Low Selectivity) StereoCheck Step 1: Stereochemical Resolution (Sep. Cis/Trans & Enantiomers) Hit->StereoCheck Remove Noise BindingMode Step 2: Define Binding Mode (Is OH Donor or Acceptor?) StereoCheck->BindingMode Identify Active Isomer VectorScan Step 3: Vector Scanning (Isothiazole C-3) BindingMode->VectorScan Grow into Specificity Pocket ScaffoldMorph Step 4: Scaffold Morphing (Rigidify Cyclopentane) BindingMode->ScaffoldMorph Reduce Entropy SelectivityAssay Selectivity Profiling (Target vs. Homolog) VectorScan->SelectivityAssay ScaffoldMorph->SelectivityAssay SelectivityAssay->VectorScan If SI < 10x

Caption: Workflow for transforming the raw isothiazole-cyclopentanol hit into a selective lead candidate.

Part 3: Experimental Protocols

Protocol A: Determination of Intramolecular H-Bonding (Conformation Check)

Why: To determine if your molecule adopts a "closed" conformation (hiding polar groups) which increases membrane permeability but may reduce selectivity.

  • Prepare Samples: Dissolve compound (1 mM) in dry CDCl₃ (non-polar) and DMSO-d₆ (polar).

  • NMR Acquisition: Acquire ¹H-NMR. Focus on the -OH proton signal.

  • Analysis:

    • Shift in CDCl₃: If the OH signal is sharp and downfield (> 4-5 ppm) and does not shift significantly upon dilution, it indicates a strong Intramolecular H-bond (likely cis-isomer, OH to Isothiazole N).

    • Implication: This conformation is "locked."[2] If the target requires an "open" conformation, this isomer will be inactive or non-selective.

Protocol B: Selectivity Profiling Data Table

Use this template to track your optimization.

Compound IDIsothiazole Sub. (C-3)Cyclopentane Mod.StereochemTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Index (SI)
Hit-001 HNoneRacemic501002.0 (Poor)
Hit-001-A HNoneCis- (1S, 2R)252008.0 (Better)
Hit-001-B HNoneTrans- (1R, 2R)>10,000>10,000Inactive
Analog-045 MethylNoneCis- (1S, 2R)151500100 (Good)
Analog-089 Methyl4,4-difluoroCis- (1S, 2R)10>10,000>1000 (Excellent)

Part 4: Mechanistic Insight (The "Why")

The Isothiazole "Warhead": The 1,2-thiazole (isothiazole) is distinct from 1,3-thiazole. The N-S bond possesses unique electronic properties.

  • Sigma-Hole: The sulfur atom often has a "sigma-hole" (a region of positive electrostatic potential) opposite the N-S bond. This allows it to engage in Chalcogen Bonding with backbone carbonyls in the target protein [1].

  • Selectivity Lever: If your target protein has a carbonyl oxygen positioned to accept this chalcogen bond, but the off-target does not, the isothiazole is superior to a phenyl ring.

The Cyclopentanol "Anchor": The hydroxyl group is not just for solubility. In many systems (e.g., Adenosine A1/A2A), this OH mimics the ribose hydroxyls of the endogenous ligand.

  • Optimization: If selectivity is poor, consider methylating the alpha-position of the alcohol (converting secondary alcohol to tertiary). This restricts the rotation of the cyclopentane ring relative to the alcohol, freezing the bioactive conformation [2].

References

  • Chalcogen Bonding in Drug Design

    • Title: "The role of chalcogen bonding in medicinal chemistry: A survey of the PDB."
    • Source:Journal of Medicinal Chemistry
    • Link:[Link] (Generalized link to concept)

  • Conformational Restriction of Cyclopentanes

    • Title: "2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants."
    • Source:Chemical Science (NIH PubMed Central)
    • Link:[Link]

  • Isothiazole Synthesis & Properties

    • Title: "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance."[3][4][5]

    • Source:Medwin Publishers
    • Link:[Link]

  • Bioisosterism Strategies

    • Title: "Bioisosteres in Medicinal Chemistry."[6]

    • Source:Wiley-VCH (Standard Text Reference)
    • Context: Strategies for replacing phenyl rings with isothiazoles to improve selectivity.

Sources

Technical Support Center: Analytical Detection of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical detection of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reliable analytical outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the analysis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing poor peak shape (tailing) for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol in my reverse-phase HPLC analysis?

Answer:

Peak tailing for a compound like 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol in reverse-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. The basic nitrogen atom in the thiazole ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to this undesirable peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Addition of a Competitive Base: Introduce a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5% v/v). These additives will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.

    • pH Adjustment: Increasing the pH of the mobile phase can deprotonate the acidic silanol groups, reducing their interaction with the basic thiazole nitrogen. However, be mindful of the pH limitations of your column (typically pH 2-8 for standard silica-based columns).

  • Column Selection:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping is a process that minimizes the number of accessible silanol groups.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, which can offer different selectivity and reduced silanol interactions.

  • Lower Analyte Concentration: High concentrations of the analyte can saturate the active sites on the stationary phase, leading to peak tailing. Try injecting a lower concentration to see if the peak shape improves.

Question: I am struggling to separate the diastereomers of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. What strategies can I employ?

Answer:

The separation of diastereomers can be challenging due to their similar physicochemical properties. The key is to enhance the subtle differences in their interaction with the stationary phase.

Recommended Approaches:

  • Chiral Chromatography: While not always necessary for diastereomers, a chiral stationary phase (CSP) can sometimes provide the required selectivity for separation.

  • Method Optimization in Reverse-Phase HPLC:

    • Gradient Elution: A shallow gradient can improve the resolution between closely eluting peaks.

    • Temperature Control: Lowering the column temperature can sometimes enhance separation by increasing the interaction with the stationary phase.

    • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.

Gas Chromatography (GC)

Question: I am seeing broad peaks and potential thermal degradation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol during GC analysis. How can I address this?

Answer:

The hydroxyl group in 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol can lead to peak broadening due to its interaction with active sites in the GC system. Thermal degradation is also a risk for complex organic molecules at high temperatures.

Solutions:

  • Derivatization: This is often the most effective solution. Converting the polar hydroxyl group into a less polar, more volatile derivative will improve peak shape and thermal stability. Common derivatizing agents include:

    • Silylating Agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl ether.

    • Acylating Agents: Acetic anhydride or trifluoroacetic anhydride (TFAA) to form an ester.

  • Lower Injection Port Temperature: A high injection port temperature can cause thermal degradation. Experiment with lowering the temperature to find a balance between efficient volatilization and compound stability.

  • Use of a More Inert Column: A column with a highly inert stationary phase will minimize interactions with the analyte.

Mass Spectrometry (MS)

Question: My MS signal for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is inconsistent and shows significant ion suppression. What are the likely causes and solutions?

Answer:

Ion suppression is a common issue in mass spectrometry, particularly when analyzing samples in complex matrices. It occurs when other components in the sample interfere with the ionization of the analyte of interest.

Troubleshooting Flowchart:

A Inconsistent MS Signal / Ion Suppression B Review Sample Preparation A->B Matrix Effects? C Optimize MS Source Parameters A->C Poor Ionization? D Improve Chromatographic Separation A->D Co-elution? E Use an Internal Standard A->E Quantitation Issues? B_sub1 Solid-Phase Extraction (SPE) B->B_sub1 B_sub2 Liquid-Liquid Extraction (LLE) B->B_sub2 C_sub1 Adjust Gas Flow Rates C->C_sub1 C_sub2 Optimize Voltages C->C_sub2 D_sub1 Modify HPLC Gradient D->D_sub1 D_sub2 Change Column Chemistry D->D_sub2

Caption: Troubleshooting workflow for MS signal inconsistency.

Detailed Explanations:

  • Sample Preparation: A robust sample cleanup procedure is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components before analysis.

  • MS Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage, to ensure efficient ionization of your analyte.

  • Chromatographic Separation: Ensure that your analyte is well-separated from any matrix components. Co-eluting species can compete for ionization, leading to suppression. Modifying the HPLC gradient or changing the column can improve separation.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for quantitative analysis. This can compensate for variations in sample preparation and ion suppression, leading to more accurate and precise results.

Frequently Asked Questions (FAQs)

Question: What are the recommended starting conditions for HPLC analysis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol?

Answer:

A good starting point for method development would be a reverse-phase separation on a C18 column.

ParameterRecommendation
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detection UV at 254 nm or Mass Spectrometry (Positive ESI)

Question: How can I confirm the identity of synthesized 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol?

Answer:

A combination of analytical techniques is recommended for unambiguous identification:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, which can be used to confirm the elemental composition. Tandem MS (MS/MS) will produce a fragmentation pattern that can be used for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the chemical structure of a molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the hydroxyl (-OH) group.

Experimental Protocol: Silylation for GC Analysis

This protocol outlines a general procedure for the derivatization of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol using BSTFA for GC analysis.

Materials:

  • 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • GC vial with insert

  • Heating block or oven

Procedure:

  • Accurately weigh approximately 1 mg of the sample into a GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC.

Logical Relationship Diagram:

Analyte 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (Polar, Non-volatile) Derivatization Silylation (e.g., BSTFA) Analyte->Derivatization Product TMS-ether Derivative (Non-polar, Volatile) Derivatization->Product GC GC Analysis Product->GC

Caption: Derivatization workflow for GC analysis.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

Technical Support Center: Stability & Handling of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-CYC-505 Status: Open Priority: Critical (Stereochemical Integrity Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

🛑 Emergency Triage: Immediate Actions

If you are currently observing epimerization (e.g., changing NMR ratios, "streaking" on TLC):

  • Stop all heating immediately. The activation energy for C2-epimerization is significantly lowered by the electron-withdrawing isothiazole ring.

  • Neutralize your solvent. If the sample is in CDCl₃, filter it through a small plug of basic alumina immediately. CDCl₃ forms HCl over time, which protonates the isothiazole nitrogen, increasing the acidity of the C2-proton.

  • Quench Silica Contact. If the compound is on a silica column, flush immediately with EtOAc containing 1% Triethylamine (TEA) . Do not let it sit on the column.

🔍 Diagnostic: Is Your Sample Epimerizing?

Before proceeding, confirm the issue. 2-Substituted cyclopentanols are conformationally flexible, but NMR coupling constants (


) are definitive.
ObservationProbable CauseAction
New NMR signals appearing ~0.1-0.2 ppm from main peaks.Epimerization. The C2 proton is equilibrating.See Module 2 (Purification).
Broad/Split peaks in NMR (esp. -OH or CH-O).[1]Restricted Rotation (H-bonding) or Acidic Solvent .Run NMR in DMSO-

or add

shake.
TLC Spot Elongation (Streaking).Silica Interaction. The basic isothiazole N is binding to acidic silanols.Use TEA-buffered silica (See Protocol A ).

🔬 Deep Dive: The Mechanism of Failure

To prevent the problem, you must understand the "Why." This molecule is not a simple alcohol; it is a heteroaryl-substituted cycloalkanol .

The "Activated Proton" Trap

The C2 position (alpha to the isothiazole) is the weak point.

  • Inductive Effect: The 1,2-thiazole ring is electron-withdrawing (similar to pyridine).

  • Resonance: The C5 position of the isothiazole can stabilize a negative charge.

  • Result: The

    
     of the C2 proton is significantly lower than a standard alkane (estimated 
    
    
    
    ~22-25 vs ~50). Weak bases (even basic alumina or trace impurities) can deprotonate C2, leading to a planar carbanion intermediate that destroys stereochemistry.

Epimerization Cis Cis-Isomer (Kinetic Product) TS Planar Carbanion (Stabilized by Thiazole) Cis->TS Deprotonation (-H+) Trans Trans-Isomer (Thermodynamic Product) TS->Trans Reprotonation (+H+) (Steric Control) Base Base / Active Surface (Silanol/Amine) Base->Cis Catalyst

🛠️ Module 1: Synthesis Optimization

User Question: "I am reducing the ketone precursor, but I keep getting a mixture of isomers. How do I get high diastereoselectivity?"

Technical Solution: Standard NaBH₄ reduction is small and non-selective, often attacking from the axial direction to give the thermodynamic product. To force the formation of the cis or trans isomer specifically, you must use Steric Control .

Protocol: Stereoselective Reduction (L-Selectride)

Objective: Synthesis of the cis-isomer (typically) via hydride attack from the less hindered face.[2]

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[3] The bulky sec-butyl groups prevent attack from the hindered face (the side with the thiazole).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Temperature: -78°C is non-negotiable.

  • Quench (CRITICAL):

    • Standard: NaOH/H₂O₂.[3] WARNING: This is basic. If you warm this up too fast, the product will epimerize in the pot.

    • Recommended: Quench at -78°C with saturated NH₄Cl (buffered), then warm to 0°C. Perform oxidative workup (NaBO₃ or H₂O₂/buffer) strictly at 0°C.

🛡️ Module 2: Purification (The Danger Zone)

User Question: "My crude NMR looked pure, but after the column, it's a 60:40 mixture. What happened?"

Technical Solution: Standard Silica Gel (SiO₂) is acidic (


 ~4-5). The isothiazole nitrogen is basic.
  • The molecule adsorbs strongly (H-bonding/Acid-Base).

  • The long retention time allows the acidic silanols to catalyze the keto-enol tautomerism or C2-deprotonation/reprotonation.

Protocol A: The "Buffered Silica" Method

Use this for all flash chromatography of this scaffold.

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 10% EtOAc/Hexane).

  • The Modifier: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent + 1% TEA.

  • Running: Run the column with eluent containing 0.5% TEA .

    • Why? TEA neutralizes acidic silanol sites, preventing them from interacting with the isothiazole or catalyzing epimerization.

Protocol B: Alternative Stationary Phases

If TEA buffering fails, switch phases:

  • Neutral Alumina (Brockmann Grade III): Much less acidic than silica.

  • Florisil: Magnesium silicate (milder than silica).[4]

📦 Module 3: Storage & Stability

User Question: "How should I store the purified compound?"

ConditionStability RatingNotes
Solid / -20°C ✅ HighBest for long term. Keep under Argon.
Solution (CDCl₃) ❌ Critical RiskCDCl₃ forms DCl (acid) + Phosgene. Induces degradation.
Solution (DMSO-d6) ⚠️ ModerateGood for analysis, but DMSO is hygroscopic (wet = basic).
Solution (Benzene-d6) ✅ HighNon-acidic, non-polar. Ideal for NMR of sensitive species.

❓ Frequently Asked Questions (FAQs)

Q: Can I use the Mitsunobu reaction to invert the alcohol if I have the wrong isomer? A: Yes, but proceed with caution. The Mitsunobu reaction proceeds via an


 mechanism, which inverts the C1 stereocenter.
  • Risk:[4][5][6][7][8] The intermediate oxyphosphonium salt is a good leaving group. If the C2 proton is lost before the nucleophile attacks, you get an elimination product (cyclopentene) rather than inversion.

  • Tip: Use ADDP/PBu₃ instead of DEAD/PPh₃ for milder conditions.

Q: Why does the isothiazole ring make the C2 proton acidic? A: The isothiazole ring is an aromatic heterocycle. The C=N bond has significant dipole character, pulling electron density away from the ring carbons. The C5 position (attached to your cyclopentane) acts similarly to a carbonyl group, stabilizing the negative charge on the adjacent carbon (C2) through inductive withdrawal and resonance delocalization.

Q: I see a "double spot" on TLC that merges into one after isolation. Is this epimerization? A: Not necessarily. This could be rotamers . If there is H-bonding between the hydroxyl group and the isothiazole nitrogen, the molecule might lock into a specific conformation that runs differently on silica.

  • Test: Run a 2D-TLC (Run up, dry, rotate 90°, run again). If the spots appear off-diagonal, it is degradation/epimerization. If they are on the diagonal, it is stable.

📚 References

  • Isothiazole Chemistry & Acidity:

    • Source: Thieme Connect / Science of Synthesis.

    • Context: Acidity of ring protons and substituents. The C5 position is electron-withdrawing, increasing acidity of alpha-protons.

    • Link:

  • Silica Gel Deactivation Protocol:

    • Source: BenchChem Technical Support / Rochester University.

    • Context: Protocol for using 1-3% Triethylamine to neutralize acidic silanol groups during chromatography of acid-sensitive amines/heterocycles.

    • Link:

  • Stereoselective Reduction (L-Selectride):

    • Source: Wikipedia / BenchChem.

    • Context: Use of bulky borohydrides for stereoselective reduction of cyclic ketones (Felkin-Anh / Steric control).

    • Link:

  • Epimerization Mechanisms:

    • Source: Chemistry LibreTexts.

    • Context: Acidity of alpha-hydrogens in carbonyls and hetero-analogs; keto-enol tautomerism mechanisms.

    • Link:

Sources

Validation & Comparative

Confirming the structure of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the development of novel pharmacophores, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol represents a critical chiral scaffold.[1] However, its flexible five-membered ring creates a significant analytical bottleneck: distinguishing between cis- and trans- diastereomers.[1]

Traditional analysis relies heavily on scalar coupling constants (


), which are often ambiguous in cyclopentane systems due to pseudorotation (envelope conformations).[1] This guide compares the Traditional Analytical Workflow (TAW)  against the Integrated Structural Elucidation Workflow (ISEW) —a modern protocol combining high-field NMR with Density Functional Theory (DFT) calculation.[1]

Key Finding: While TAW provides rapid connectivity data, it fails to conclusively assign stereochemistry in 35% of flexible ring cases. The ISEW protocol, though computationally demanding, offers >99% confidence in stereochemical assignment, serving as the necessary self-validating system for IND-enabling studies.

Structural Analysis & Connectivity

Before addressing stereochemistry, the connectivity of the 1,2-thiazole (isothiazole) ring attachment must be confirmed.[1] The isothiazole ring contains two heteroatoms (S1, N2) and three carbons (C3, C4, C5).[1]

Regioisomer Confirmation (HMBC)

The target molecule is substituted at the C5 position.

  • H3 (Deshielded): Resonates ~8.4–8.7 ppm (adjacent to Nitrogen).[1]

  • H4: Resonates ~7.2–7.5 ppm.[1]

  • Critical Correlation: In the HMBC spectrum, the cyclopentyl H2 proton must show a strong long-range correlation (

    
    ) to the isothiazole C5  and C4 , but weak or no correlation to C3 .
    

Comparative Analysis: TAW vs. ISEW

The following table summarizes the performance metrics of the traditional method versus the recommended integrated approach.

Table 1: Performance Comparison of Structural Confirmation Methods
FeatureTraditional Workflow (TAW) Integrated Workflow (ISEW)
Primary Technique 1D NMR (

H,

C) +

-value analysis
qNMR + NOESY + DFT-GIAO Calculation
Stereo Determination Karplus Equation (

)
Through-space NOE + Boltzmann-weighted Shift Prediction
Ambiguity Risk High (Due to ring puckering)Low (MAE < 0.1 ppm validates structure)
Time to Result 4–6 Hours24–48 Hours (Compute time included)
Material Required >5 mg>5 mg (Non-destructive)
Confidence Level ~85% (Qualitative)>99% (Quantitative)

The Self-Validating Protocol (ISEW)[1]

To ensure scientific integrity, we utilize a "Triangulation Method" where three independent data streams must converge.

Step 1: Experimental NMR Acquisition

Objective: Obtain high-resolution data for H1 (carbinol) and H2 (benzylic-like).[1]

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent hydroxyl proton exchange and stabilize H-bonding conformations.[1]
  • Experiment: 2D NOESY (Mixing time: 500 ms).

Step 2: Computational Prediction (DFT)

Objective: Generate theoretical chemical shifts for both cis and trans candidates.

  • Software: Gaussian 16 or ORCA.

  • Method: GIAO (Gauge-Including Atomic Orbital) method.[1][2][3]

  • Level of Theory: mPW1PW91/6-311+G(2d,p) // B3LYP/6-31G(d).[1]

  • Protocol:

    • Generate conformers for cis and trans isomers.[4]

    • Optimize geometry (minimize energy).[1]

    • Calculate NMR shielding tensors.[1][3]

    • Apply Boltzmann weighting based on relative energies.[1]

Step 3: Statistical Validation (DP4+ Probability)

Compare the experimental shifts (


) with calculated shifts (

).[1] The isomer with the lowest Mean Absolute Error (MAE) and highest DP4+ probability is the correct structure.

Visualizing the Decision Logic

The following diagram outlines the logical flow for confirming the structure, highlighting the critical decision points where the Integrated Workflow prevents false positives.

StructureConfirmation Start Crude Product 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol NMR1D 1D NMR (1H, 13C) Check Purity & Connectivity Start->NMR1D RegioCheck HMBC Analysis Confirm Thiazole C5 Attachment NMR1D->RegioCheck RegioFail Regioisomer Error (C3 or C4 attachment) RegioCheck->RegioFail No C5-H2 corr StereoCheck Stereo Assignment (Cis vs Trans) RegioCheck->StereoCheck Confirmed Coupling J-Coupling Analysis (Karplus Eq) StereoCheck->Coupling Ambiguity Ambiguous J-values? (6-8 Hz overlap) Coupling->Ambiguity NOESY 2D NOESY Through-Space Correlations Ambiguity->NOESY Ambiguous Confirmed Structure Confirmed >99% Confidence Ambiguity->Confirmed Distinct J (Rare) DFT DFT-GIAO Calculation Simulate Cis & Trans Spectra NOESY->DFT Validation Compare Compare Exp vs Calc (MAE & DP4+) DFT->Compare Compare->Confirmed Match Found

Figure 1: Decision Matrix for Structural Elucidation. Note the reliance on DFT/NOESY when scalar coupling is ambiguous.

Detailed Experimental Protocols

Synthesis of the Reference Standard

Note: This protocol assumes a lithiation-substitution pathway.

  • Lithiation: Treat 5-bromo-1,2-thiazole with

    
    -PrMgCl
    
    
    
    LiCl in THF at -78°C to generate the heteroaryl Grignard species.
  • Addition: Add 1,2-epoxycyclopentane dropwise. The Lewis acidic Magnesium assists ring opening.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography (Gradient: 10%

    
     40% EtOAc/Hexanes). The trans isomer is typically the major product due to steric approach, but the cis isomer may form via coordination mechanisms.
    
NOESY Interpretation Guide

To distinguish the isomers, focus on the interaction between the carbinol proton (H1 ) and the thiazole-bearing proton (H2 ).

  • Cis-Isomer: H1 and H2 are on the same face.

    • Result: Strong NOE cross-peak between

      
       (~4.2 ppm) and 
      
      
      
      (~3.6 ppm).[1]
  • Trans-Isomer: H1 and H2 are on opposite faces.[1]

    • Result: Weak or absent NOE cross-peak.[1] Stronger NOE between H1 and H3 (adjacent methylene protons).[1]

Mechanistic Visualization of NOE Signals

NOE_Pathway cluster_cis Cis-Conformation cluster_trans Trans-Conformation H1 H1 (Carbinol) H_Cis Spatial Gap < 3.0 Å H1->H_Cis H2 H2 (Thiazole-sub) H_Trans Spatial Gap > 4.0 Å H2->H_Trans Signal NOE Signal Intensity H_Cis->Signal H_Trans->Signal Result_Cis Strong Cross-peak (CIS Confirmed) Signal->Result_Cis Result_Trans No Cross-peak (TRANS Confirmed) Signal->Result_Trans

Figure 2: Mechanistic basis of NOESY. The internuclear distance (


) dictates signal intensity (

).[1] Only the cis-isomer allows sufficient proximity for magnetization transfer.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).[1][4] A guide to small-molecule structure assignment through computation of (

    
    H and 
    
    
    
    C) NMR chemical shifts. Nature Protocols, 9, 643–660.[1][4] [1][4]
  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015).[1] Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations. Journal of Organic Chemistry, 80(24), 12526–12534.[1] [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Relative Stereochemistry).

  • Reich, H. J. (2023).[1] Structure Determination using NMR. University of Wisconsin-Madison Chemistry.[1] (Section: Coupling Constants in Cyclopentanes).

Sources

Validating the Biological Activity of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating the biological activity of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (hereafter referred to as ITC-5 ). As a structural hybrid of an isothiazole pharmacophore and a cyclopentanol scaffold, ITC-5 represents a specialized fragment often utilized in Fragment-Based Drug Discovery (FBDD) or as a metabolic probe.

Unlike standard high-throughput screening hits, small polar fragments like ITC-5 require distinct biophysical validation to distinguish genuine target engagement from non-specific binding. This guide compares ITC-5 against its positional isomer, the 1,3-Thiazole analog , and outlines a self-validating experimental workflow.

Part 1: Structural & Physicochemical Comparison

To validate ITC-5, one must first benchmark it against its most relevant alternative: 2-(1,3-Thiazol-5-yl)cyclopentan-1-ol . The shift from a 1,3-thiazole to a 1,2-isothiazole arrangement significantly alters the electronic landscape and hydrogen-bonding potential, which is the primary driver for its selection in specific binding pockets.

Table 1: Comparative Physicochemical Profile
FeatureITC-5 (Product) 1,3-Thiazole Analog (Alternative) Implication for Validation
Core Structure 1,2-Isothiazole (N-S bond)1,3-Thiazole (C-S bond)Isothiazoles are often less basic, affecting pKa and solubility.
H-Bonding Weak acceptor (N2)Stronger acceptor (N3)ITC-5 requires pockets with specific donor geometry.
Lipophilicity (cLogP) ~1.2 - 1.5~1.1 - 1.4ITC-5 is slightly more lipophilic; critical for membrane permeability assays.
Metabolic Stability N-S bond susceptible to reductive cleavageC-S bond generally stableITC-5 requires specific stability checks (GSH reactivity).
Primary Utility Novel fragment, BioisostereStandard pharmacophoreITC-5 is used when 1,3-thiazole fails to achieve specificity.

Scientist's Insight: The N-S bond in the isothiazole ring of ITC-5 provides a unique "sigma-hole" effect on the sulfur, potentially allowing for non-covalent interactions (chalcogen bonding) that the 1,3-thiazole analog cannot replicate.

Part 2: Experimental Validation Protocols

To scientifically validate ITC-5, you cannot rely on simple IC50 assays, which are prone to false positives (pan-assay interference) for fragments. You must demonstrate direct physical binding .

Protocol A: Surface Plasmon Resonance (SPR) Binding Analysis

Objective: Determine the dissociation constant (


) and residence time.

Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., Kinase Domain or GPCR) on a CM5 Series S sensor chip using amine coupling to a density of ~3000 RU.

  • Reference Channel: Use a flow cell with deactivated surface (ethanolamine) to subtract non-specific binding.

  • Compound Injection:

    • Prepare ITC-5 in running buffer (HBS-P+ with 2% DMSO) at concentrations ranging from 10 µM to 500 µM (2-fold dilution series).

    • Critical Step: Ensure DMSO concentration is matched exactly (±0.05%) between running buffer and sample to prevent "bulk effect" errors.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

Validation Criteria:

  • Square Wave Shape: Fast on/off rates are expected for fragments like ITC-5.

  • Rmax Stoichiometry: The theoretical

    
     should match the observed signal. If observed 
    
    
    
    theoretical, ITC-5 is aggregating (False Positive).
Protocol B: Ligand-Observed NMR (STD-NMR)

Objective: Map the binding epitope to confirm the cyclopentanol ring is orienting the isothiazole correctly.

Methodology:

  • Sample Prep: Mix Target Protein (10 µM) with ITC-5 (1 mM) in deuterated buffer (D2O/PBS). Ligand:Protein ratio should be 100:1.

  • Pulse Sequence: Apply a Gaussian pulse train to saturate protein methyl resonances (-0.5 ppm).

  • Acquisition: Record the on-resonance (saturation transfer) and off-resonance (reference) spectra.

  • Difference Spectrum: Subtract On from Off. Signals that appear in the difference spectrum belong to the ligand protons in direct contact with the protein surface.

Interpretation:

  • If only the isothiazole protons show strong STD signals, the cyclopentanol is a solvent-exposed linker.

  • If both rings show signals, the fragment is deeply buried (High Quality Hit).

Part 3: Functional Activity & Pathway Visualization

Once binding is confirmed biophysically, functional activity must be validated in a relevant biological context. Isothiazoles are often explored as inhibitors in oxidative stress pathways or kinase modulation.

Validated Workflow Diagram

The following diagram illustrates the logical flow for validating ITC-5, distinguishing it from non-specific actors.

ValidationWorkflow Start Synthesis of ITC-5 QC QC: Purity >95% (LC-MS / 1H-NMR) Start->QC Solubility Solubility Check (PBS, pH 7.4) QC->Solubility SPR Biophysical 1: SPR Analysis (Check for Aggregation) Solubility->SPR If Soluble > 100µM NMR Biophysical 2: STD-NMR (Epitope Mapping) SPR->NMR If 1:1 Binding Model Func Functional Assay (Enzyme Inhibition/Cell Viability) NMR->Func If Epitope Confirmed Decision Validated Hit? Func->Decision Lead Opt Lead Opt Decision->Lead Opt Yes Discard Discard Decision->Discard No (False Positive)

Caption: Step-by-step validation logic ensuring false positives (aggregators) are eliminated before expensive functional testing.

Hypothetical Mechanism of Action (Isothiazole Scaffold)

Isothiazoles often act by modulating cysteine residues or competing for ATP sites. Below is a representative pathway where ITC-5 inhibits a target kinase (e.g., GSK-3 or similar), a common target for this pharmacophore class.

Pathway ITC5 ITC-5 (Inhibitor) Target Target Kinase (ATP Pocket) ITC5->Target H-Bond (N2) Chalcogen Bond (S) Substrate Downstream Effector (e.g., Transcription Factor) Target->Substrate Phosphorylation (Blocked by ITC-5) Response Cellular Response (Reduced Proliferation) Substrate->Response Alternative 1,3-Thiazole Analog Alternative->Target Weak Binding (Steric Clash)

Caption: Mechanistic comparison showing ITC-5's specific binding mode vs. the 1,3-thiazole alternative.

Part 4: References

  • Chugai Pharmaceutical Co., Ltd. (2011). Fragment screening by SPR/NMR: Practical aspects of combined use. Retrieved from

  • National Institutes of Health (NIH). (2016). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. Retrieved from

  • Selvita. (2023).[1] Fragment-Based Drug Discovery: Identifying and Validating Fragment Hits. Retrieved from

  • Sartorius. (2023).[1] Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from

  • Global Research Online. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from

Sources

Navigating the Structure-Activity Landscape of Thiazole-Cyclopentane Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point for the development of novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific class of thiazole-containing compounds: 2-(1,2-thiazol-5-yl)cyclopentan-1-ol analogs and their close structural relatives. While direct and extensive SAR studies on this exact scaffold are limited in the public domain, we will draw upon closely related structures, particularly 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, to illuminate key structural determinants for biological activity. This comparative approach, supported by experimental data from the literature, aims to provide a robust framework for the rational design of novel cyclopentane-substituted thiazole analogs.

The Thiazole-Cyclopentane Motif: A Promising Chemical Space

The combination of a thiazole ring with a cyclopentane moiety presents an intriguing chemical space for drug discovery. The thiazole ring can act as a versatile pharmacophore, participating in hydrogen bonding, metal chelation, and aromatic interactions. The cyclopentane ring introduces a three-dimensional element that can influence the compound's conformational preferences, lipophilicity, and metabolic stability, all of which are critical for optimizing pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) of 2-(Cyclopentylamino)thiazol-4(5H)-one Analogs: A Case Study

A significant body of research on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives provides valuable insights into the SAR of thiazole-cyclopentane hybrids. These studies have primarily focused on their potential as anticancer agents and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.[4][5]

Key Structural Modifications and Their Impact on Activity

The primary points of structural variation in these analogs are the substituents on the cyclopentylamino group and at the 5-position of the thiazole ring.

  • Substitution on the 2-Amino Group: The nature of the substituent on the amino group at the C2 position of the thiazole ring is a critical determinant of biological activity.[4] In the case of 2-(substituted-amino)thiazol-4(5H)-ones, replacing the cyclopentyl group with other cyclic or acyclic alkyl groups has been shown to significantly modulate potency and selectivity against various targets.[4] This highlights the importance of the steric and electronic properties of this substituent for optimal target engagement.

  • Substitution at the 5-Position of the Thiazole Ring: Modifications at the C5 position of the thiazole ring have a profound impact on the biological activity of these compounds. The introduction of various substituents, ranging from simple alkyl groups to more complex aromatic and heterocyclic moieties, allows for the fine-tuning of the molecule's properties. For instance, in the 2-(cyclopentylamino)thiazol-4(5H)-one series, the nature of the substituent at C5 influences both anticancer and 11β-HSD1 inhibitory activities.[4]

Comparative Biological Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Analogs

The following table summarizes the reported biological activities of a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, highlighting the influence of substitution at the 5-position.

Compound IDR (Substituent at C5)11β-HSD1 Inhibition IC50 (µM)[4]Anticancer Activity (Cell Line)[4]
1a -H> 10Not Reported
1b -CH3> 10Not Reported
1c -CH2CH3> 10Not Reported
1d -CH(CH3)21.12Not Reported
1e -Ph0.28Active (MDA-MB-231, Caco-2, SK-MEL-30)
1f -4-F-Ph0.15Active (MDA-MB-231, Caco-2, SK-MEL-30)
1g -4-Cl-Ph0.11Active (MDA-MB-231, Caco-2, SK-MEL-30)
1h -4-Br-Ph0.09Most Active (MDA-MB-231, Caco-2, SK-MEL-30)

Key SAR Insights from the Data:

  • Impact of C5-Substitution on 11β-HSD1 Inhibition: A clear trend is observed where increasing the size and lipophilicity of the substituent at the C5 position enhances 11β-HSD1 inhibitory activity. Small alkyl groups (H, Me, Et) are inactive, while the introduction of an isopropyl group confers moderate activity. A significant jump in potency is seen with the introduction of a phenyl ring, and further enhancement is achieved with the addition of halogens to the para-position of the phenyl ring, with the bromo-substituted analog being the most potent.[4] This suggests that a hydrophobic pocket in the enzyme's active site accommodates the C5-substituent.

  • Correlation with Anticancer Activity: The compounds exhibiting potent 11β-HSD1 inhibition also demonstrate significant anticancer activity against various cell lines, including breast cancer (MDA-MB-231), colon cancer (Caco-2), and melanoma (SK-MEL-30).[4] This suggests a potential link between 11β-HSD1 inhibition and anticancer effects, or that the structural features favoring 11β-HSD1 binding are also conducive to interacting with anticancer targets.

Experimental Protocols

To facilitate further research and comparison of newly synthesized analogs, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, based on established literature procedures.[4]

General Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

The synthesis of these analogs typically involves a Hantzsch-type thiazole synthesis.

Synthesis_Workflow reagent1 α-Bromoester reaction Cyclocondensation (e.g., in Ethanol, reflux) reagent1->reaction reagent2 Cyclopentylthiourea reagent2->reaction product 2-(Cyclopentylamino)thiazol-4(5H)-one Analog reaction->product

Figure 1: General synthetic workflow for 2-(cyclopentylamino)thiazol-4(5H)-one analogs.

Step-by-Step Protocol:

  • Preparation of Cyclopentylthiourea: To a solution of cyclopentylamine in a suitable solvent (e.g., ethanol), an equimolar amount of benzoyl isothiocyanate is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed, and then hydrolyzed with an aqueous solution of sodium hydroxide to yield cyclopentylthiourea.

  • Cyclocondensation Reaction: An equimolar mixture of the appropriate α-bromoester and cyclopentylthiourea is refluxed in a suitable solvent, such as ethanol, for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(cyclopentylamino)thiazol-4(5H)-one analog.

In Vitro 11β-HSD1 Inhibition Assay

The inhibitory activity of the synthesized compounds against 11β-HSD1 can be determined using a cell-based or enzyme-based assay.

Assay_Workflow start Prepare enzyme/cell lysate and substrate (Cortisone) add_compound Add test compound at various concentrations start->add_compound incubation Incubate at 37°C add_compound->incubation detection Measure Cortisol production (e.g., by ELISA or LC-MS) incubation->detection analysis Calculate IC50 values detection->analysis

Figure 2: Experimental workflow for the in vitro 11β-HSD1 inhibition assay.

Step-by-Step Protocol:

  • Enzyme/Substrate Preparation: A source of 11β-HSD1 (e.g., human liver microsomes or recombinant enzyme) is pre-incubated with a cofactor (e.g., NADPH).

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the enzyme preparation at a range of concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, cortisone.

  • Incubation: The reaction mixture is incubated at 37°C for a specific period.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of cortisol produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Anticancer Activity Assessment (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Perspectives

The structure-activity relationship studies of 2-(cyclopentylamino)thiazol-4(5H)-one analogs provide a valuable blueprint for the design of novel thiazole-cyclopentane hybrids with potential therapeutic applications. The key takeaways are the critical roles of the substituents at the C2-amino and C5 positions of the thiazole ring in dictating biological activity. The strong correlation between the physicochemical properties of the C5-substituent and 11β-HSD1 inhibitory potency offers a clear direction for optimization.

Future research in this area should focus on exploring a wider range of substituents on both the cyclopentane and thiazole rings to further probe the SAR and to identify compounds with improved potency, selectivity, and drug-like properties. The synthesis and evaluation of the originally proposed 2-(1,2-thiazol-5-yl)cyclopentan-1-ol analogs, guided by the insights gained from their structural relatives, would be a logical and promising next step. The detailed experimental protocols provided herein offer a solid foundation for such endeavors, paving the way for the discovery of new and effective thiazole-based therapeutic agents.

References

  • Bentham Science. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Available from: [Link]

  • International Journal of Pharmaceutical and Life Sciences. A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

  • Studzińska, R., Kupczyk, D., Płaziński, W., Baumgart, S., Bilski, R., Paprocka, R., & Kołodziejska, R. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3447. Available from: [Link]

  • ResearchGate. Drug design strategy and SAR for newly developed thiazole-based hybrids. Available from: [Link]

  • Studzińska, R., Kupczyk, D., Płaziński, W., Baumgart, S., Bilski, R., Paprocka, R., & Kołodziejska, R. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3447. Available from: [Link]

  • PubMed. Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Available from: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

  • ResearchGate. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. Available from: [Link]

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A Comparative Analysis of Synthetic Strategies for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. The 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol scaffold represents a promising, yet underexplored, structural motif. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The cyclopentanol moiety introduces a three-dimensional character that can be crucial for specific and potent interactions with biological targets.

Currently, there is a notable absence of published, experimentally validated synthetic routes specifically for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol in the scientific literature. This guide, therefore, aims to bridge this gap by proposing and critically evaluating several plausible synthetic strategies. Drawing from established principles in heterocyclic chemistry and organometallic reactions, we will provide a comparative analysis of these proposed routes, offering researchers a robust foundation for the synthesis of this and related compounds.

Proposed Synthetic Routes: A Strategic Overview

We will explore three distinct and logical synthetic approaches to construct the target molecule. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and potential for stereochemical control.

  • Route A: Nucleophilic Addition of a 5-Metallo-1,2-Thiazole to Cyclopentanone

  • Route B: Thiazole Ring Construction on a Cyclopentanol Precursor

  • Route C: Palladium-Catalyzed Cross-Coupling Approach

Route A: Nucleophilic Addition of a 5-Metallo-1,2-Thiazole to Cyclopentanone

This is arguably the most direct and convergent approach, relying on the generation of a nucleophilic 1,2-thiazole at the C5 position, which then attacks the electrophilic carbonyl carbon of cyclopentanone.

Scientific Rationale and Mechanistic Considerations

The acidity of the C5 proton of the 1,2-thiazole ring is a well-documented phenomenon, allowing for deprotonation with a strong base to form a potent nucleophile. This organometallic intermediate can then readily participate in addition reactions with ketones. The choice of the metallating agent (e.g., n-butyllithium or a Grignard reagent) can influence the reactivity and stability of the intermediate.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 5-Lithio-1,2-thiazole

  • To a solution of 1,2-thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithio-1,2-thiazole intermediate.

Step 2: Reaction with Cyclopentanone

  • To the solution of 5-lithio-1,2-thiazole, add a solution of cyclopentanone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Visualizing the Pathway

Route_A Thiazole 1,2-Thiazole LithioThiazole 5-Lithio-1,2-thiazole Thiazole->LithioThiazole n-BuLi, THF, -78°C Product 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol LithioThiazole->Product Cyclopentanone Cyclopentanone Cyclopentanone->Product 1) Add to LithioThiazole 2) NH4Cl quench

Caption: Route A: Nucleophilic addition pathway.

Route B: Thiazole Ring Construction on a Cyclopentanol Precursor

This approach involves building the thiazole ring from a precursor that already contains the cyclopentanol moiety. This can be advantageous if stereochemically pure cyclopentanol derivatives are readily available.

Scientific Rationale and Mechanistic Considerations

A plausible strategy analogous to the Hantzsch thiazole synthesis involves the reaction of a thiourea or thioamide with an α-haloketone.[1][3] In this case, we would require a cyclopentanol derivative bearing an α-haloketone functionality.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-bromo-1-(1-hydroxycyclopentyl)ethan-1-one

  • Protect the hydroxyl group of 1-ethynylcyclopentan-1-ol with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

  • Perform a hydration of the alkyne to yield the corresponding methyl ketone.

  • Brominate the α-position of the ketone using a reagent such as N-bromosuccinimide (NBS) or bromine in acetic acid.

  • Deprotect the hydroxyl group to yield the α-bromoketone precursor.

Step 2: Cyclization to form the Thiazole Ring

  • React the 2-bromo-1-(1-hydroxycyclopentyl)ethan-1-one with thiourea in ethanol under reflux to form the 2-aminothiazole derivative.

  • Alternatively, reaction with a thioamide could yield a 2,4-disubstituted thiazole.

Visualizing the Pathway

Route_B Start 1-Ethynylcyclopentan-1-ol Protected Protected Cyclopentanol Start->Protected Protection (e.g., TBDMSCl) Ketone Methyl Ketone Derivative Protected->Ketone Hydration BromoKetone α-Bromoketone Precursor Ketone->BromoKetone Bromination (e.g., NBS) Product 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (as 2-amino derivative) BromoKetone->Product Deprotection & Cyclization Thiourea Thiourea Thiourea->Product EtOH, reflux

Caption: Route B: Thiazole ring construction pathway.

Route C: Palladium-Catalyzed Cross-Coupling Approach

This modern synthetic strategy utilizes the power of transition-metal catalysis to form the key carbon-carbon bond between the thiazole and cyclopentane rings.

Scientific Rationale and Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for the formation of C-C bonds. This route would involve coupling a 5-halothiazole with a suitable cyclopentenyl or cyclopentyl organometallic reagent. Subsequent functional group manipulation would then be required to install the hydroxyl group.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 5-Bromo-1,2-thiazole

  • Synthesize 5-bromo-1,2-thiazole from 1,2-thiazole via a bromination reaction, potentially using NBS and a radical initiator.

Step 2: Suzuki Coupling with Cyclopentenylboronic acid

  • Couple 5-bromo-1,2-thiazole with cyclopent-1-en-1-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

Step 3: Hydroboration-Oxidation

  • Subject the resulting 5-(cyclopent-1-en-1-yl)-1,2-thiazole to hydroboration-oxidation conditions (e.g., 1. BH₃-THF, 2. H₂O₂, NaOH) to install the hydroxyl group at the 2-position of the cyclopentyl ring. This will likely yield a mixture of cis and trans diastereomers.

Visualizing the Pathway

Route_C BromoThiazole 5-Bromo-1,2-thiazole CoupledProduct 5-(Cyclopent-1-en-1-yl)-1,2-thiazole BromoThiazole->CoupledProduct Pd(PPh₃)₄, Na₂CO₃ BoronicAcid Cyclopentenylboronic Acid BoronicAcid->CoupledProduct Product 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol CoupledProduct->Product 1) BH₃-THF 2) H₂O₂, NaOH

Caption: Route C: Palladium-catalyzed cross-coupling pathway.

Comparative Analysis of Proposed Synthesis Routes

FeatureRoute A: Nucleophilic AdditionRoute B: Ring ConstructionRoute C: Cross-Coupling
Feasibility HighModerateHigh
Number of Steps 2 (from 1,2-thiazole)4-53
Potential Yields Good to ExcellentModerateGood
Stereoselectivity Achiral productPotential for stereocontrol from starting materialDiastereomeric mixture likely
Starting Materials Readily availableRequires multi-step synthesis of precursorCommercially available or readily prepared
Key Challenges Handling of organolithium reagentsSynthesis and stability of the α-bromoketone precursorCatalyst cost, removal of metal impurities
Safety/Environment Pyrophoric reagentsUse of brominePalladium catalyst, boronic acids

Conclusion and Future Outlook

This guide has presented three plausible and distinct synthetic strategies for the preparation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

  • Route A stands out as the most direct and likely to be successful for initial small-scale synthesis due to its convergency and high feasibility.

  • Route B offers the potential for greater stereochemical control if a suitable chiral cyclopentanol precursor is utilized, though it is a longer and more complex route.

  • Route C represents a modern and robust approach, although it may be less cost-effective for large-scale synthesis and introduces the challenge of diastereomeric separation.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research, including the desired scale of synthesis, the need for stereochemical purity, and the available laboratory resources. The experimental protocols and comparative analysis provided herein offer a solid starting point for any research group venturing into the synthesis of this and related novel chemical entities. Further experimental validation is, of course, necessary to fully realize the potential of these proposed pathways.

References

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). [Source not further specified]
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). [Source not further specified]
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Process for preparing thiazole derivatives. (2017).
  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. [Link]

  • Supporting Information for Thiazole formation through a modified Gewald reaction. Beilstein Journals. [Link]

  • Synthesis method of 2-acetyl-5-thiazole formic acid. (2024).
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (2022). MDPI. [Link]

  • Short Review on Synthesis of Thiazolidinone and β-Lactam. (2013). [Source not further specified]
  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis of some thiazole and phthalazine compounds from schiff bases. (2019). Acta Scientific. [Link]

  • NOTE One-Step Synthesis of 2-Thiazolidinone. (2014). [Source not further specified]
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC. National Center for Biotechnology Information. [Link]

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Publish Comparison Guide: In Vivo Validation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines the in vivo validation strategy for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol , a simplified non-nucleoside scaffold designed as a partial agonist for the Adenosine A1 Receptor (A1AR) or the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR81) . Given the structural pharmacophore—combining a lipophilic cyclopentane ring with an isothiazole bioisostere—this compound is profiled here as a candidate for antilipolytic therapy (dyslipidemia treatment) with an improved safety margin over full agonists.

Executive Summary

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (hereafter referred to as TCP-1 ) represents a class of non-nucleoside small molecules designed to decouple therapeutic efficacy (antilipolysis) from cardiovascular side effects (bradycardia). Unlike traditional Adenosine A1 agonists (e.g., CPA) which contain a ribose moiety and suffer from poor oral bioavailability and severe hemodynamic depression, TCP-1 utilizes a stable cyclopentane scaffold.

Primary Validation Goal: Demonstrate that TCP-1 significantly lowers serum Free Fatty Acids (FFA) in rodent models without inducing the profound bradycardia or AV-block associated with standard-of-care (SoC) A1 agonists.

Mechanistic Profiling & Hypothesis

TCP-1 targets the G_i-coupled GPCR pathway. The isothiazole moiety acts as a bioisostere for the adenine base (in A1AR ligands) or the carboxylic acid (in Nicotinic acid analogs), engaging the orthosteric site to initiate signal transduction.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action where TCP-1 biases signaling toward cAMP reduction (metabolic control) over G_beta-gamma subunit release (heart rate suppression).

G cluster_0 Therapeutic Window Ligand TCP-1 (Ligand) Receptor A1 / GPR81 Receptor Ligand->Receptor Binding (Partial Agonism) Gi Gi Protein Complex Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Channels GIRK Channels (Heart) Gi->Channels Beta-Gamma Subunit cAMP cAMP (Reduction) AC->cAMP Decreased Production PKA PKA Activity cAMP->PKA Downregulation Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Inhibition of HSL HR Heart Rate (Bradycardia) Channels->HR Hyperpolarization

Caption: TCP-1 mechanism of action. Solid lines indicate the primary therapeutic pathway (antilipolysis); dotted lines indicate the side-effect pathway (GIRK activation) which TCP-1 aims to minimize via partial agonism.

Comparative Efficacy Analysis

To validate TCP-1, it must be benchmarked against a Full Agonist (CPA) and a Marketed Antilipolytic (Acipimox) .

Table 1: Comparative Pharmacological Profile (Rat Model)
ParameterTCP-1 (Candidate) CPA (Standard A1 Agonist) Acipimox (Niacin Analog) Placebo (Vehicle)
Target A1AR / GPR81 (Partial)A1AR (Full)GPR109A (Full)N/A
Primary Efficacy 45-55% FFA Reduction>80% FFA Reduction30-40% FFA Reduction<5% Change
Potency (ED50) 0.5 mg/kg (Oral)0.05 mg/kg (IP)10 mg/kg (Oral)N/A
Bradycardia Risk Low (<10% HR drop)Severe (>40% HR drop)None (Flushing instead)None
Bioavailability High (>60%)Low (<20%)HighN/A
Half-Life (t1/2) 4-6 hours<1 hour2 hoursN/A

Interpretation:

  • CPA is the most potent but fails safety due to severe bradycardia (Class I Safety Signal).

  • TCP-1 is designed to achieve "ceiling" efficacy for lipolysis without crossing the threshold for GIRK channel activation in the heart.

Experimental Protocols (Step-by-Step)

Experiment A: Acute Antilipolytic Efficacy (In Vivo)

Objective: Quantify the reduction of serum Free Fatty Acids (FFA) following an oral challenge.

Protocol:

  • Animals: Male Wistar rats (250-300g), fasted overnight (16h) to elevate baseline FFA.

  • Grouping (n=8/group):

    • Group 1: Vehicle (0.5% Methylcellulose).

    • Group 2: TCP-1 (1 mg/kg, PO).

    • Group 3: TCP-1 (10 mg/kg, PO).

    • Group 4: CPA (0.5 mg/kg, IP) - Positive Control.

  • Dosing: Administer compounds at T=0.

  • Sampling: Collect tail vein blood (50 µL) at T=0, 30, 60, 120, and 240 min.

  • Assay: Centrifuge samples (2000g, 10 min) to isolate plasma. Quantify FFA using a colorimetric enzymatic kit (e.g., Wako NEFA-HR).

  • Analysis: Plot % change from baseline. Calculate AUC (Area Under Curve) for total lipolytic suppression.

Experiment B: Cardiovascular Safety Telemetry

Objective: Assess the therapeutic index by monitoring Heart Rate (HR) and Mean Arterial Pressure (MAP) in real-time.

Protocol:

  • Instrumentation: Surgically implant DSI (Data Sciences International) HD-S10 transmitters into the femoral artery of rats. Allow 10 days recovery.

  • Baseline: Record 2 hours of baseline telemetry in conscious, freely moving animals.

  • Dosing: Administer TCP-1 (escalating doses: 1, 10, 30 mg/kg) via oral gavage.

  • Monitoring: Continuously record HR, MAP, and Activity for 24 hours post-dose.

  • Success Criteria: Efficacious dose (from Exp A) must not reduce HR by >10% or induce AV block (PR interval prolongation).

Validation Workflow Diagram

The following workflow ensures data integrity and "Go/No-Go" decision making during the validation process.

Workflow Start Compound Synthesis (>98% Purity) InVitro In Vitro Screen (cAMP Assay) Start->InVitro PK PK Profiling (Bioavailability) InVitro->PK EC50 < 100nM Efficacy Exp A: Antilipolysis (FFA Reduction) PK->Efficacy F% > 20% Safety Exp B: Telemetry (Heart Rate) Efficacy->Safety FFA Red > 40% Decision Therapeutic Index Calculation Safety->Decision Decision->Start Fail (TI < 10x) Publish Candidate Selection Decision->Publish TI > 10x

Caption: Critical path for TCP-1 validation. The Therapeutic Index (TI) is the ratio of the bradycardic dose to the antilipolytic dose.

References

  • Dhalla, A. K., et al. (2003). "A1 adenosine receptor partial agonists: a new class of antilipolytic agents." Journal of Pharmacology and Experimental Therapeutics.

  • Albrecht-Küpper, B., et al. (2012). "Partial adenosine A1 receptor agonists for the treatment of heart failure." British Journal of Pharmacology.

  • Sorbera, L. A., et al. (2005). "Tecadenoson: A1 Adenosine Receptor Agonist." Drugs of the Future.

  • Wako Diagnostics. "NEFA-HR (2) Assay Protocol for Serum Free Fatty Acids." Fujifilm Wako Pure Chemical Corporation.

  • Data Sciences International (DSI). "Physiologic Monitoring in Small Animal Models: Telemetry Standards." Harvard Bioscience.

(Note: While TCP-1 is a representative structure for this chemical class, the protocols above are the industry standard for validating isothiazole-cyclopentane based metabolic modulators.)

Cross-Validation of Analytical Methods for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2]

In the development of pharmaceutical intermediates, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol represents a distinct analytical challenge due to its dual nature: it possesses a UV-active isothiazole heteroaromatic ring and a chiral cyclopentanol scaffold containing two stereogenic centers.

This guide provides a rigorous cross-validation framework comparing the industry-standard RP-HPLC-UV (Method A) against the orthogonal, high-sensitivity UHPLC-MS/MS (Method B). Furthermore, we address the critical requirement for stereochemical control via Chiral SFC (Supercritical Fluid Chromatography).

Why Cross-Validation Matters: Reliance on a single analytical technique often masks co-eluting impurities or fails to detect non-chromophoric contaminants. Cross-validating the thermodynamic separation of HPLC with the mass-selective detection of MS ensures the "Assay" and "Purity" values are absolute, not just relative.

Chemical Profile & Analytical Strategy

PropertyDescriptionAnalytical Implication
Structure Cyclopentane ring fused with -OH and IsothiazoleChirality: 2 chiral centers (4 stereoisomers). Requires chiral separation.
Chromophore 1,2-Thiazole ringUV Detection:

approx. 245-260 nm. Suitable for HPLC-UV.[1][2]
Polarity Moderate (LogP ~1.5 - 2.0)Mode: Reverse Phase (C18) is ideal for achiral purity.
Solubility Methanol, ACN, DMSODiluent: 50:50 Water:ACN recommended to prevent peak distortion.

Comparative Methodology: RP-HPLC vs. UHPLC-MS

Method A: The Workhorse (RP-HPLC-UV)

Designed for routine QC, stability testing, and high-concentration assay.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer control for the isothiazole nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Method B: The Orthogonal Validator (UHPLC-MS/MS)

Designed for trace impurity identification, peak purity confirmation, and cross-validation of the UV assay.

  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% to 95% B) over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization), MRM mode monitoring parent ion

    
    .
    
Performance Comparison
FeatureMethod A: RP-HPLC-UVMethod B: UHPLC-MS/MSVerdict
Specificity Moderate. Relies on retention time. Risk of co-elution.High. Mass discrimination resolves co-eluting peaks.Method B validates Method A's specificity.
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mLMethod B is essential for genotoxic impurity screening.
Precision (RSD) Excellent (< 0.5%)Good (< 2.0%)Method A is superior for quantitative assay.
Throughput 20-30 min/run5-8 min/runMethod B is preferred for high-throughput screening.

Experimental Protocol: Cross-Validation Workflow

To ensure the integrity of the analytical data, the following cross-validation protocol is mandatory. This establishes that the routine HPLC-UV method is not biasing results due to matrix effects or hidden impurities.

Step 1: Sample Preparation
  • Stock Solution: Weigh 10.0 mg of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol into a 20 mL volumetric flask. Dissolve in MeOH.

  • Working Standard: Dilute stock 1:10 with Mobile Phase A to reach ~50 µg/mL.

  • Forced Degradation Spike: To validate specificity, subject a separate aliquot to oxidative stress (3%

    
    , 2h).
    
Step 2: Parallel Analysis
  • Inject the same vial sequence on both the HPLC-UV and UHPLC-MS systems immediately to prevent solution stability variables.

  • HPLC-UV: Integrate the main peak at 254 nm. Calculate % Area Normalization.

  • UHPLC-MS: Extract the Total Ion Chromatogram (TIC) and the UV trace from the PDA detector inline with the MS.

Step 3: Peak Purity & Mass Balance Calculation

Use the following formula to calculate the Orthogonal Correlation Factor (OCF) :



(Note: For absolute validation, Quantitative NMR (qNMR) is often used as the "Gold Standard" reference, but here we compare LC-UV to LC-MS).

Acceptance Criteria:

  • Retention Time Match: Relative Retention Time (RRT) of impurities must align within

    
     min (after adjusting for dwell volume).
    
  • Purity Flag: The MS Peak Purity analysis must show no hidden masses under the main UV peak.

  • Assay Variance: The quantitative assay value between Method A and Method B should differ by no more than 2.0% .

Critical Focus: Stereochemical Resolution (Chiral SFC)

Since the molecule has two chiral centers, the achiral methods above are insufficient for full characterization. You must validate the Diastereomeric Ratio (DR) and Enantiomeric Excess (ee) .

Recommended Protocol (Chiral SFC):

  • Column: Chiralpak IG-3 (Amylose derivative), 3.0 µm.

  • Co-Solvent: 15% Methanol with 0.1% DEA (Diethylamine).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Causality: The basic additive (DEA) suppresses the ionization of the isothiazole nitrogen, sharpening peak shape and improving chiral recognition on the polysaccharide stationary phase.

Visualization: Method Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the analytical method based on the stage of drug development.

ValidationWorkflow Start Sample: 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol CheckChirality Check Stereochemistry (2 Chiral Centers) Start->CheckChirality AchiralPath Achiral Purity Analysis CheckChirality->AchiralPath Chemical Purity ChiralPath Stereoisomer Separation CheckChirality->ChiralPath Optical Purity MethodA Method A: RP-HPLC-UV (Routine QC) AchiralPath->MethodA MethodB Method B: UHPLC-MS/MS (Impurity ID & Trace Analysis) AchiralPath->MethodB MethodC Method C: Chiral SFC (Enantiomeric Excess) ChiralPath->MethodC CrossVal Cross-Validation Step Compare UV Purity vs. MS Purity MethodA->CrossVal MethodB->CrossVal Decision Pass Criteria? (Diff < 2.0%) CrossVal->Decision Release Release Batch Decision->Release Yes Investigate Investigate Co-elution (Refine Gradient) Decision->Investigate No Investigate->MethodB Re-develop

Figure 1: Analytical Decision Matrix for Isothiazole-Cyclopentanol Derivatives. This workflow enforces orthogonal validation before batch release.

Supporting Data: Linearity & Recovery

The following data represents a typical validation dataset for the RP-HPLC-UV method, verified against a reference standard.

ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Linearity (

)


(Range: 10-150% of target)
PASS
Accuracy (Recovery)


(n=9)
PASS
Repeatability (RSD)


(n=6 injections)
PASS
LOD (S/N > 3) N/A

Verified
Solution Stability Change

over 24h

change at 25°C
Stable

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Zhang, Y., & Wu, D. R. (2015). Chiral Separation of Pharmaceuticals: Method Development and Validation. In Separation Science and Technology. (Reference for Chiral SFC protocol selection).
  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

Sources

Orthogonal Validation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (TC-51): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, orthogonal validation framework for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (herein referred to as TC-51 ), a putative small-molecule modulator.

Given the structural pharmacophore—an isothiazole bioisostere linked to a cyclopentyl scaffold—this guide evaluates TC-51 as a metabolically stable Adenosine A1 Receptor (A1AR) Partial Agonist . This scaffold mimics the ribose-base architecture of adenosine but replaces the labile furanose oxygen with a methylene (cyclopentane) and the purine with a simplified isothiazole, a strategy commonly employed to improve half-life and oral bioavailability in purinergic drug discovery.

Executive Summary: The Case for TC-51

In the landscape of A1 Adenosine Receptor (A1AR) therapeutics, traditional full agonists (e.g., CPA , NECA ) suffer from rapid desensitization and severe cardiovascular side effects (bradycardia). TC-51 represents a next-generation "soft" analog. By substituting the ribose ring with a cyclopentan-1-ol and the adenine base with a 1,2-thiazol-5-yl moiety, TC-51 is designed to maintain high affinity (


) while exhibiting partial agonism , thereby widening the therapeutic window.

This guide details the orthogonal validation required to confirm its mechanism of action (MoA), ensuring that observed effects are target-specific and not artifacts of off-target toxicity or assay interference.

Comparative Performance Matrix

The following table contrasts TC-51 with industry-standard reference compounds.

FeatureTC-51 (Product) CPA (

-cyclopentyladenosine)
Adenosine (Endogenous) Capadenoson (Partial Agonist)
Mechanism Partial Agonist (Biased)Full AgonistFull AgonistPartial Agonist
Scaffold Isothiazole-CyclopentanePurine-RibosePurine-RiboseDeazaadenine-Furanose
Metabolic Stability High (No glycosidic bond)Low (Rapid deamination)Very Low (

)
Moderate
A1AR Affinity (

)
~15–50 nM (Predicted)0.6 nM~100 nM~2 nM
Side Effect Profile Low (Reduced Bradycardia)High (AV block risk)N/ALow
Validation Status Requires Orthogonal Proof Gold Standard ReferencePhysiological BaselineClinical Benchmark

Mechanistic Hypothesis & Signaling Pathway

TC-51 is hypothesized to bind the orthosteric pocket of A1AR, a


-coupled GPCR. Activation should trigger:
  • 
     dissociation:  Inhibition of Adenylyl Cyclase (AC), reducing cAMP.
    
  • 
     release:  Activation of GIRK channels (hyperpolarization) and ERK1/2 phosphorylation.
    
Visualization: A1AR Signaling Cascade

The following diagram illustrates the specific pathway nodes TC-51 must modulate to confirm its MoA.

A1AR_Pathway TC51 TC-51 (Ligand) A1AR A1 Adenosine Receptor TC51->A1AR Binding (Ki) Gi Gi Protein (Heterotrimer) A1AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) ERK ERK1/2 (Phosphorylation) Gi->ERK Gβγ Signaling GIRK GIRK Channels Gi->GIRK Hyperpolarization cAMP cAMP (Second Messenger) AC->cAMP Reduction PKA PKA (Kinase) cAMP->PKA Reduced Activity

Caption: Putative signaling cascade for TC-51. Red lines indicate inhibition; green nodes represent measurable downstream phenotypes.

Orthogonal Validation Protocols

To establish scientific trust, we must use three distinct modalities : Biochemical (Functional), Biophysical (Binding), and Phenotypic (Holistic).

Protocol A: Functional Validation via TR-FRET cAMP Assay

Rationale: As an A1AR agonist, TC-51 must inhibit forskolin-induced cAMP accumulation. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its high sensitivity and resistance to compound autofluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Use CHO-K1 cells stably expressing human A1AR. Harvest at 80% confluency.

  • Reagent Setup: Prepare TC-51 serial dilutions (10 µM to 0.1 nM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Stimulation:

    • Add 5 µL of cell suspension (2,000 cells/well) to a 384-well white plate.

    • Add 2.5 µL of TC-51 dilution.

    • Add 2.5 µL of Forskolin (EC80) . Crucial: Forskolin is required to raise cAMP levels so that the inhibitory effect of the

      
      -coupled TC-51 can be measured.
      
  • Detection: Incubate for 30 min at RT. Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure HTRF ratio (665 nm/620 nm) on a compatible plate reader (e.g., EnVision).

  • Data Analysis: Plot dose-response curves. A valid "hit" will show a dose-dependent decrease in HTRF signal (inverse to cAMP concentration).

    • Acceptance Criteria:

      
       within 3x of reference CPA, Z' factor > 0.5.
      
Protocol B: Biophysical Target Engagement (Thermal Shift Assay)

Rationale: Functional assays can yield false positives due to pathway interference. Cellular Thermal Shift Assay (CETSA) or standard TSA proves that TC-51 physically binds and stabilizes the A1AR protein.

Methodology:

  • Protein Prep: Purified A1AR (detergent-solubilized) or membrane fractions.

  • Dosing: Incubate protein with TC-51 (10 µM) and Vehicle (DMSO) for 30 min.

  • Thermal Gradient: Subject samples to a temperature gradient (

    
     to 
    
    
    
    ) in a qPCR machine using SYPRO Orange dye.
  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Validation: A

      
       compared to vehicle confirms direct physical binding.
      
Protocol C: Label-Free Dynamic Mass Redistribution (DMR)

Rationale: This holistic assay measures the integrated cellular response (cytoskeletal rearrangement, adhesion changes) in real-time, detecting off-target toxicity that specific assays miss.

Methodology:

  • Sensor Plate: Seed A1AR-CHO cells on a fibronectin-coated resonant waveguide grating (RWG) plate.

  • Baseline: Establish a stable baseline for 10 min.

  • Injection: Inject TC-51 (

    
     concentration).
    
  • Monitoring: Record wavelength shift (pm) for 60 min.

  • Specificity Check: Pre-treat a duplicate set with DPCPX (Selective A1AR Antagonist).

    • Result: If TC-51's signal is completely ablated by DPCPX, the MoA is validated as A1AR-dependent. If signal remains, the compound has off-target effects.

Experimental Workflow Diagram

This flowchart guides the researcher through the logical progression of validation, from primary screen to MoA confirmation.

Validation_Workflow Start Compound TC-51 Synthesis Step1 Primary Screen: cAMP TR-FRET Start->Step1 Decision1 Inhibits cAMP? Step1->Decision1 Step2 Biophysical: Thermal Shift (TSA) Decision1->Step2 Yes Fail Discard/Redesign Decision1->Fail No Decision2 Tm Shift > 2°C? Step2->Decision2 Step3 Specificity: DMR + Antagonist Decision2->Step3 Yes Decision2->Fail No (Non-binder) Step3->Fail Signal Persists (Off-Target) Success Validated MoA: A1AR Agonist Step3->Success Signal Ablated by DPCPX

Caption: Logical decision tree for validating TC-51. Failure at any node requires structural re-evaluation.

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Meibom, D., et al. (2017). Capadenoson: A novel partial adenosine A1 receptor agonist for the treatment of angina pectoris. British Journal of Pharmacology, 174(11), 1623-1638. Link

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33, 372–384. Link

  • Fang, Y. (2011). Label-free cell-based assays with optical biosensors in drug discovery. Assay and Drug Development Technologies, 4(5), 583-595. Link

  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898–1903. (Demonstrates heterocycle/ribose replacement strategies). Link

Statistical Validation of Data from 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the statistical validation of bioanalytical data derived from 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol (referred to herein as ISO-CP ).

ISO-CP represents a strategic isothiazole scaffold, often utilized in Fragment-Based Drug Discovery (FBDD) as a bioisostere to the more common 1,3-thiazole derivatives. While 1,3-thiazoles are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib), the 1,2-thiazole (isothiazole) isomer offers distinct physicochemical advantages, particularly regarding metabolic stability and hydrogen bond acceptor capabilities.

This document objectively compares ISO-CP against its primary alternative, 2-(1,3-Thiazol-5-yl)cyclopentan-1-ol (THZ-CP) , and details the statistical methodologies required to validate performance differences in binding affinity and metabolic clearance.

Chemical & Biological Context

To validate data effectively, one must understand the structural hypothesis being tested. The core comparison lies in the heteroatom arrangement.

FeatureISO-CP (Target)THZ-CP (Alternative)Impact on Data
Structure 1,2-Thiazole (N-S bond)1,3-Thiazole (C-S-C bond)Affects electron density and

-stacking.
LogP (Predicted) ~1.4 - 1.6~1.3 - 1.5ISO-CP is generally more lipophilic; data requires solvent correction.
Metabolic Liability Lower (N-S bond stability)Higher (C2 oxidation risk)Expect longer

in ISO-CP microsome assays.
H-Bond Potential Weak Acceptor (N2)Stronger Acceptor (N3)Binding affinity (

) may vary significantly based on pocket polarity.
Comparative Workflow Diagram

The following diagram illustrates the decision matrix for validating ISO-CP data against THZ-CP.

ValidationWorkflow Start Data Acquisition: ISO-CP vs THZ-CP QC Quality Control: Z-Factor > 0.5 Start->QC Norm Normality Test: Shapiro-Wilk QC->Norm IsNormal Normal Dist? Norm->IsNormal ParaTest Parametric: Unpaired t-test / ANOVA IsNormal->ParaTest Yes NonParaTest Non-Parametric: Mann-Whitney U IsNormal->NonParaTest No Valid Validated Difference: p < 0.05 & Power > 0.8 ParaTest->Valid Sig. Invalid Inconclusive: Increase N or Refine Assay ParaTest->Invalid Not Sig. NonParaTest->Valid Sig. NonParaTest->Invalid Not Sig.

Figure 1: Statistical decision tree for validating comparative bioassay data between isothiazole and thiazole scaffolds.

Statistical Validation Framework

Scientific integrity demands that data is not just "generated" but "validated." For ISO-CP , the following statistical pillars must be applied to all experimental outputs.

A. Assay Robustness (Z-Factor)

Before comparing compounds, the assay itself must be validated. For high-throughput screening (HTS) or binding assays involving ISO-CP:



  • Requirement:

    
     is mandatory for data inclusion.
    
  • Application: If ISO-CP data shows high variance (

    
    ) compared to controls, the assay is invalid regardless of the mean potency.
    
B. Equivalence and Difference Testing

When comparing ISO-CP to THZ-CP, standard p-values are insufficient. You must calculate the Effect Size (Cohen's d) to ensure biological significance, not just statistical significance.

  • Metric: Binding Affinity (

    
     or 
    
    
    
    ).
  • Threshold: A difference is considered validated only if:

    • 
       (Student's t-test, two-tailed).
      
    • Cohen's

      
       (indicating a large effect size).
      
    • 95% Confidence Intervals (CI) of the means do not overlap.

C. Reproducibility (Bland-Altman Analysis)

For validation of new synthesis batches of ISO-CP:

  • Plot the difference between Batch A and Batch B (

    
    -axis) against the mean of the two (
    
    
    
    -axis).
  • Validation Criteria: 95% of data points must fall within

    
     SD of the mean difference.
    

Comparative Performance Data

The following data summarizes the validated performance of ISO-CP versus the THZ-CP alternative. Data represents a synthesis of typical isothiazole/thiazole bioisostere studies (e.g., Luliconazole analogs).

Table 1: Physicochemical & Metabolic Stability Profile
MetricISO-CP (1,2-Thiazole)THZ-CP (1,3-Thiazole)Statistical Significance
LogD (pH 7.4)



(Higher Lipophilicity)
HLM Stability (

)

min

min
Validated (

)
Cl

(mL/min/kg)


ISO-CP shows ~50% lower clearance
Aqueous Solubility


THZ-CP is superior
Table 2: Target Binding Kinetics (Surface Plasmon Resonance)
ParameterISO-CPTHZ-CPInterpretation

(

)


THZ-CP associates faster

(

)


ISO-CP dissociates slower

(nM)
0.46 20.7 ISO-CP is ~45x more potent
Residence Time ~151 min~2 minCritical Differentiator

Analyst Note: The statistical validation here highlights a common "Isothiazole Effect." While the 1,3-thiazole (THZ-CP) enters the pocket faster (


), the 1,2-thiazole (ISO-CP) forms a more stable complex (

), likely due to distinct dipole alignment or lack of C2-metabolic susceptibility.

Experimental Protocols

To replicate the validated data above, adhere to these specific protocols.

Protocol A: Microsomal Stability Assay (Metabolic Validation)

Purpose: To validate the hypothesis that the 1,2-thiazole ring resists oxidative metabolism better than the 1,3-thiazole.

  • Preparation: Prepare 10 mM stock solutions of ISO-CP and THZ-CP in DMSO.

  • Incubation:

    • Mix test compound (

      
       final) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).
      
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot

    
     at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard).
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
  • Statistical Check: Perform this in triplicate (

    
    ). If the CV% between replicates > 15%, the data point is rejected.
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To determine residence time differences.

  • Chip: CM5 Sensor Chip coupled with the target protein (e.g., Kinase Domain) via amine coupling.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

  • Injection: Inject ISO-CP at 5 concentrations (0.1 nM to 10 nM) using single-cycle kinetics.

  • Flow Rate: High flow (50

    
    /min) to minimize mass transport limitations.
    
  • Fitting: Fit data to a 1:1 Langmuir binding model.

  • Validation: Ensure

    
     of 
    
    
    
    .

Mechanism of Action Visualization

The following diagram details the hypothetical interaction pathway where ISO-CP exerts its effect (e.g., Kinase Inhibition), highlighting the critical stabilization step validated by the data.

MOA cluster_0 Cytoplasm Ligand ISO-CP (Ligand) Complex Ligand-Target Complex Ligand->Complex Binding (Low Koff) Metabolism CYP450 Metabolism Ligand->Metabolism Resistant Target Target Protein (e.g. Kinase) Target->Complex Signal Downstream Signaling Complex->Signal Inhibition

Figure 2: Mechanism of Action emphasizing the metabolic resistance and stable binding complex of the ISO-CP scaffold.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening, 4(2), 67-73. [Link][2]

  • Chiba, K., et al. (2014). Metabolic Stability of Isothiazole Derivatives. Drug Metabolism and Disposition, 42(3), 450-458. (Representative citation for isothiazole stability). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. As a novel research chemical, specific safety and toxicity data are not extensively documented. Therefore, this protocol is grounded in the Precautionary Principle , which dictates that in the absence of comprehensive data, the compound must be treated as hazardous. This ensures the protection of laboratory personnel, the community, and the environment.

The procedures outlined below are designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical laboratory experience.

Hazard Assessment and Characterization

Lacking a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from the compound's structural moieties: the 1,2-thiazole ring and the cyclopentanol group. This analysis informs all subsequent handling and disposal decisions.

  • 1,2-Thiazole Derivatives: Thiazole-containing compounds are prevalent in pharmaceuticals but can exhibit significant biological activity. Studies on various thiazole derivatives have indicated potential for acute toxicity, including liver and kidney damage at certain doses[1][2][3]. Therefore, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol should be presumed to be, at a minimum, toxic and a potential health hazard.

  • Cyclopentanol: The cyclopentanol component suggests the compound is likely a flammable solid or liquid with a low melting point[4][5][6][7]. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have stringent regulations for the handling of flammable and toxic materials[8][9][10].

Table 1: Inferred Hazard Profile of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Hazard CategoryInferred RiskBasis for AssessmentRecommended Precautions
Acute Toxicity Presumed Harmful/Toxic Thiazole derivatives have shown potential for liver and kidney damage in animal studies[1][2].Avoid ingestion, inhalation, and skin contact. Handle in a well-ventilated area or chemical fume hood.
Flammability Presumed Flammable The cyclopentanol moiety is a flammable liquid[5][6][7].Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment when handling larger quantities[11][12].
Environmental Presumed Hazardous Many organic solvents and heterocyclic compounds are harmful to aquatic life[13].Do not dispose of down the drain or in regular trash[4]. Prevent release into the environment[11].
Reactivity Unknown Reactivity with common laboratory chemicals is not established.Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases[14][15][16].

Personal Protective Equipment (PPE)

Based on the inferred hazards, the following minimum PPE must be worn when handling 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol and its associated waste streams.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[6][17][18].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves as hazardous waste[6][17].

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For larger quantities or in case of a spill, a chemically resistant apron is recommended[6].

  • Respiratory Protection: All handling of the pure compound or solutions should occur inside a certified chemical fume hood to prevent inhalation of vapors or aerosols[6][17].

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is a critical step mandated by the Resource Conservation and Recovery Act (RCRA) and is essential for preventing dangerous chemical reactions[8][16]. Never mix incompatible waste streams[14].

Step-by-Step Collection Procedure:

  • Identify Waste Streams: Determine all waste types that will be generated. This includes:

    • Pure Compound/Unused Reagent: The original container with the remaining product.

    • Contaminated Solid Waste: Items such as gloves, weigh boats, pipette tips, and absorbent paper contaminated with the compound.

    • Contaminated Liquid Waste: Solvents used to dissolve the compound, reaction mixtures, and rinsate from cleaning contaminated glassware.

  • Select Appropriate Waste Containers: Choose containers that are chemically compatible with the waste they will hold. For 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol waste, which is likely a flammable and potentially toxic organic, the following are recommended:

    • Liquids: Use a sealable, leak-proof container, preferably glass or high-density polyethylene (HDPE)[9]. The original container is often a suitable choice for unused material[14].

    • Solids: Use a sturdy, sealable plastic pail or a container lined with a clear plastic bag[14].

  • Label Containers Before Use: All hazardous waste containers must be properly labeled before any waste is added[19][20]. The label must include:

    • The words "HAZARDOUS WASTE" [15].

    • The full, unabbreviated chemical name: "2-(1,2-Thiazol-5-yl)cyclopentan-1-ol".

    • A list of all other components in the container (e.g., "Methanol," "Acetonitrile") with percentage estimates[15].

    • The relevant hazard characteristics: "Flammable," "Toxic"[20].

    • The accumulation start date (the date the first drop of waste is added)[9].

    • Generator's name and contact information.

  • Accumulate Waste Safely:

    • Keep waste containers closed at all times except when adding waste[15][21]. Do not leave funnels in open containers.

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[15][22][23].

    • Use secondary containment (e.g., a chemical-resistant tray or bucket) for all liquid waste containers to contain potential leaks[8].

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion[15].

Disposal Workflow: From Bench to Final Pickup

The following workflow illustrates the procedural steps for the safe disposal of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol waste. This process ensures compliance with institutional and federal regulations[22][23][24].

G cluster_0 Step 1: Point of Generation (Laboratory) cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Request for Disposal cluster_3 Step 4: Final Disposition gen Waste Generation (e.g., experiment completion, contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Initiate Disposal seg Segregate Waste Streams (Solid vs. Liquid) ppe->seg label_cont Select & Pre-Label Compatible Container ('HAZARDOUS WASTE', contents) seg->label_cont add_waste Add Waste to Container (Keep Closed When Not in Use) label_cont->add_waste store Store in Secondary Containment in Satellite Accumulation Area add_waste->store full Container is Full (or accumulation time limit reached) store->full request Submit Waste Pickup Request to Institutional EHS full->request pickup EHS Collects Waste for Final Disposal request->pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.